Octinoxate-d3
Description
Properties
Molecular Formula |
C₁₈H₂₃D₃O₃ |
|---|---|
Molecular Weight |
293.42 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization and Analytical Application of Deuterium-Labeled Octinoxate
Executive Summary
This technical guide details the physicochemical properties and analytical utility of deuterium-labeled Octinoxate (Ethylhexyl methoxycinnamate), specifically focusing on its role as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.
Octinoxate is a ubiquitous UVB filter used in personal care products.[1][2] Its lipophilic nature (LogP ~5.8) and potential for bioaccumulation necessitate rigorous quantification in biological matrices (plasma, dermis) and environmental samples. This guide provides researchers with the structural insights, experimental protocols, and validation strategies required to utilize Octinoxate-d3 (or -d9) to correct for matrix effects and ionization suppression in LC-MS/MS workflows.
Part 1: Molecular Architecture & Isotopic Design
The efficacy of a deuterated standard relies on its ability to mimic the physicochemical behavior of the analyte while maintaining a distinct mass signature.
Structural Comparison
The most common stable isotope form is Octinoxate-d3 , where the methoxy group hydrogens are replaced with deuterium. This position is chosen for synthetic accessibility and metabolic stability relative to the ethylhexyl chain.
| Feature | Native Octinoxate (OMC) | Octinoxate-d3 (SIL-IS) |
| CAS Registry | 5466-77-3 | 1219798-75-0 (representative) |
| Formula | C₁₈H₂₆O₃ | C₁₈H₂₃D₃O₃ |
| Molecular Weight | 290.40 g/mol | ~293.42 g/mol |
| Monoisotopic Mass | 290.1882 Da | 293.2070 Da |
| Key Moiety | -OCH₃ (Methoxy) | -OCD₃ (Trideuteromethoxy) |
| LogP (Octanol/Water) | ~5.8 | ~5.78 (Negligible shift) |
The Deuterium Isotope Effect in Chromatography
While SIL-IS are designed to co-elute with the analyte, deuterium labeling can induce a Chromatographic Isotope Effect . The C-D bond is shorter and less polarizable than the C-H bond, slightly reducing the lipophilicity and van der Waals interactions with the C18 stationary phase.
-
Observation: Octinoxate-d3 may elute slightly earlier (0.01–0.05 min) than native Octinoxate in high-resolution Reverse Phase LC.
-
Impact: If the retention time shift places the IS in a different matrix suppression zone than the analyte, quantification errors occur.
-
Mitigation: Use high organic gradients to compress peaks or switch to ¹³C-labeling if the D-shift is chromatographically resolved (though ¹³C is significantly more expensive).
Part 2: Physicochemical Profile & Synthesis Logic[3]
Understanding the synthesis confirms the position of the label, which dictates the fragmentation pattern in MS/MS.
Synthetic Pathway (Conceptual)
The synthesis typically involves a Wittig reaction or a Knoevenagel condensation. The deuterium label is introduced via the starting material, typically 4-hydroxybenzaldehyde alkylated with Iodomethane-d3 .
Figure 1: Conceptual synthetic route for Octinoxate-d3. The label is introduced early to ensure stability.
Stability and Storage[4]
-
Photostability: Octinoxate undergoes trans-to-cis isomerization upon UV exposure. The deuterated standard exhibits the same behavior. Crucial: Perform all extractions under yellow light or low-UV conditions to prevent isomer scrambling before injection.
-
Solubility: Highly soluble in Methanol, Acetonitrile, and Acetone. Insoluble in water (<0.1 mg/L).
-
Stock Prep: Dissolve in 100% Methanol. Store at -20°C. Stable for >12 months if protected from light.
Part 3: Analytical Validation (LC-MS/MS Protocol)
This section details a self-validating protocol for quantifying Octinoxate in plasma using Octinoxate-d3.
Mass Spectrometry Parameters (ESI+)
Octinoxate ionizes efficiently in Positive Electrospray Ionization (ESI+).
-
Source: ESI Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Dwell Time: 50-100 ms
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Octinoxate (Native) | 291.2 [M+H]⁺ | 179.1 | 161.1 | 15-20 |
| Octinoxate-d3 (IS) | 294.2 [M+H]⁺ | 182.1 | 164.1 | 15-20 |
Note: The primary fragment (179.1) corresponds to the loss of the ethylhexyl chain. In the d3-variant, the methoxy group remains on the aromatic ring, shifting the fragment to 182.1 (+3 Da).
Sample Preparation Workflow (Self-Validating)
Due to Octinoxate's high lipophilicity, Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize column fouling.
Protocol:
-
Aliquot: 100 µL Plasma/Serum.
-
IS Spiking: Add 10 µL of Octinoxate-d3 (1 µg/mL in MeOH). Validation Check: The spike volume must be <5% of sample volume to prevent protein crash.
-
Extraction: Add 1 mL Hexane:Ethyl Acetate (90:10 v/v). Vortex 5 mins.
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Reconstitution: Evaporate supernatant under N₂. Reconstitute in 100 µL Mobile Phase (MeOH:Water 80:20).
Figure 2: Analytical workflow ensuring matrix correction via Internal Standard spiking.
Cross-Signal Contribution (Crosstalk) Check
Before running samples, you must validate the isotopic purity of the standard.
-
Inject Pure Octinoxate-d3: Monitor the Native transition (291.2 -> 179.1).
-
Requirement: Signal should be <0.5% of the LLOQ of the native analyte.
-
-
Inject Pure Native Octinoxate (High Conc): Monitor the d3 transition (294.2 -> 182.1).
-
Requirement: Ensure naturally occurring isotopes (¹³C accumulation) do not mimic the d3 mass. (Usually negligible for +3 Da shift).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
Matta, M. K., et al. (2019). Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients. JAMA. Retrieved from [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a deuterated internal standard.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexyl 4-methoxycinnamate.[1] Retrieved from [Link]
Sources
Technical Guide: Octinoxate-d3 as a Stable Isotope Internal Standard in LC-MS/MS
Executive Summary
This technical guide details the mechanism of action and experimental application of Octinoxate-d3 (2-ethylhexyl 4-methoxycinnamate-d3) as an internal standard (IS) for the quantitation of Octinoxate in complex matrices.
Unlike pharmacological mechanisms, the "mechanism of action" in this analytical context refers to Stable Isotope Dilution Assay (SIDA) principles. Octinoxate-d3 acts as a physicochemical mirror to the target analyte, compensating for two critical sources of error in mass spectrometry: Matrix Effects (Ion Suppression/Enhancement) and Extraction Recovery Losses .
Part 1: The Physicochemical Basis of Octinoxate-d3
Structural Homology & Isotopic Stability
Octinoxate-d3 differs from native Octinoxate only by the substitution of three hydrogen atoms with deuterium (
-
Native Octinoxate (
): | Monoisotopic Mass: 290.19 Da -
Octinoxate-d3 (
): | Monoisotopic Mass: 293.21 Da
Why this specific labeling matters:
The deuterium label is placed on the methoxy group (
The Mechanism: Co-Elution and Matrix Compensation
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the reliability of quantitation is often compromised by the sample matrix (e.g., plasma proteins, lipids in sunscreen, organic matter in wastewater). These components elute from the column and compete with the analyte for ionization energy in the source (Electrospray Ionization - ESI).
The Octinoxate-d3 Mechanism:
-
Chromatographic Co-elution: Due to nearly identical physicochemical properties, Octinoxate-d3 elutes at virtually the same retention time as native Octinoxate.
-
Identical Ionization Environment: Because they co-elute, the IS experiences the exact same "ion suppression" or "enhancement" events as the analyte at that specific moment.
-
Ratiometric Normalization: By calculating the ratio of the Analyte Signal to the IS Signal, the matrix effect is mathematically cancelled out. If the matrix suppresses the analyte signal by 40%, it also suppresses the Octinoxate-d3 signal by 40%. The ratio remains constant.
Visualization: The SIDA Workflow
The following diagram illustrates the logical flow of the Stable Isotope Dilution Assay using Octinoxate-d3.
Caption: Workflow showing how Octinoxate-d3 compensates for extraction loss and ionization suppression.
Part 2: Experimental Protocol
Reagents and Standards
-
Analyte: Octinoxate (CAS: 5466-77-3), >98% purity.
-
Internal Standard: Octinoxate-d3 (methoxy-d3), >99% isotopic purity.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Ammonium Formate.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for biological fluids (plasma/urine) or environmental water samples . For cosmetic formulations, a simple solvent dilution (MeOH) is often sufficient.
-
Aliquot: Transfer 100 µL of sample into a 1.5 mL polypropylene tube.
-
IS Spiking: Add 10 µL of Octinoxate-d3 working solution (e.g., 1 µg/mL in MeOH).
-
Critical Step: Vortex for 30 seconds to equilibrate the IS with the matrix. This ensures the IS binds to proteins/lipids similarly to the analyte.
-
-
Extraction: Add 500 µL of extraction solvent (Cold Acetonitrile or MTBE).
-
Agitation: Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer the supernatant to a new vial. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).
LC-MS/MS Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Mode):
Octinoxate ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The protonated molecule
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Octinoxate | 291.2 | 179.1 | Quantifier | 15 |
| 291.2 | 161.1 | Qualifier | 25 | |
| Octinoxate-d3 | 294.2 | 182.1 | Quantifier | 15 |
Note on Transitions: The transition 291 -> 179 represents the loss of the 2-ethylhexyl chain (
Visualization: Fragmentation Pathway
This diagram confirms the location of the label and the validity of the MRM transition.
Caption: MS/MS fragmentation showing retention of the d3-label in the product ion.
Part 3: Data Interpretation & Validation
Linearity and Calibration
Construct a calibration curve by plotting the Area Ratio (
-
Why Ratio? Plotting raw area vs. concentration will result in poor linearity (
) in complex matrices due to fluctuating ion suppression. Using the ratio typically yields .
Troubleshooting Common Issues
-
"Crosstalk" (Interference): If you see a signal for Octinoxate-d3 in a blank sample containing only native Octinoxate, your isotopic purity is low, or the mass resolution is insufficient. Ensure the IS is
pure. -
Deuterium Isotope Effect: In Ultra-High Performance Liquid Chromatography (UHPLC), deuterated compounds may elute slightly earlier than non-deuterated analogs (due to slightly lower lipophilicity).
-
Solution: This is acceptable as long as the peak overlap is sufficient to cover the ionization window. Ensure the integration window covers both peaks if a slight shift occurs.
-
References
-
US Food and Drug Administration (FDA). (2019). Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, Octinoxate, Homosalate and Octisalate in Sunscreen Products by HPLC-DAD.[2] Laboratory Information Bulletin 4675. [Link]
-
Gago-Ferrero, P., et al. (2013). Trace determination of UV filters in environmental water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1286, 93-101. [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Urinary UV Filters. Method No: 6304.04. [Link]
Sources
Technical Guide: Isotopic Labeling of Octinoxate for Research Applications
Executive Summary
Octinoxate (Ethylhexyl methoxycinnamate, OMC) is a ubiquitous UV filter used in personal care products and industrial coatings. Its lipophilicity (
This guide details the strategic design, synthesis, and analytical application of isotopically labeled Octinoxate. It moves beyond standard protocols to address the specific challenges of tracking cinnamate derivatives, where metabolic hydrolysis often renders side-chain labels useless. We advocate for a Stable Isotope Dilution Assay (SIDA) approach, utilizing Octinoxate-
Part 1: Strategic Isotopic Design
The Causality of Label Positioning
In isotopic labeling, the position of the label dictates the utility of the molecule. For Octinoxate, the choice between labeling the methoxy group, the aromatic ring, or the ethylhexyl chain is critical.
| Label Position | Isotope | Stability | Application Suitability |
| Methoxy Group | Deuterium ( | High (Chemically)Moderate (Metabolically) | Primary Recommendation. Ideal for quantifying the parent compound. Cost-effective synthesis. Risk of label loss via O-demethylation (CYP450). |
| Aromatic Ring | Carbon-13 ( | Excellent | Gold Standard. Essential for metabolic tracing where the methoxy group might be cleaved. Biologically inert and non-exchangeable. High cost. |
| Ethylhexyl Chain | Deuterium ( | Low (Functionally) | Not Recommended. Octinoxate undergoes rapid hydrolysis to 4-methoxycinnamic acid (4-MCA) and 2-ethylhexanol. If the label is on the alcohol chain, the core metabolite (4-MCA) becomes invisible. |
Expert Insight: For standard LC-MS/MS quantification of Octinoxate in environmental or toxicological samples, Octinoxate-
Part 2: Synthesis of Octinoxate- [1]
Mechanistic Pathway
The most robust laboratory-scale synthesis involves the Knoevenagel condensation or a direct Esterification using labeled precursors. We recommend the esterification route starting from 4-methoxy-
Synthesis Workflow Diagram
The following diagram illustrates the critical path for synthesizing the labeled standard, highlighting the point of isotopic introduction.
Caption: Synthesis of Octinoxate-d3 via methylation of 4-hydroxycinnamic acid followed by esterification.
Step-by-Step Protocol: Acid-Catalyzed Esterification
Safety Note: Iodomethane-
-
Precursor Preparation (Methylation):
-
Dissolve 4-hydroxycinnamic acid (10 mmol) in anhydrous acetone (50 mL).
-
Add anhydrous Potassium Carbonate (
, 25 mmol) to generate the phenoxide. -
Add Iodomethane-
(11 mmol) dropwise. Stir at reflux for 4 hours. -
Validation: Monitor TLC (Hexane:EtOAc 7:3). The product (4-methoxy-
-cinnamic acid) will be less polar than the starting phenol. -
Acidify workup to isolate the labeled acid.
-
-
Esterification (Target Synthesis):
-
Combine 4-methoxy-
-cinnamic acid (5 mmol) with 2-ethylhexanol (20 mmol, 4 equiv). -
Add a catalytic amount of
-Toluenesulfonic acid (p-TSA) or concentrated (0.5 mmol). -
Reflux in toluene (30 mL) using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the ester.
-
Reaction time: 6–12 hours.
-
-
Purification:
-
Wash the organic layer with saturated
to remove unreacted acid. -
Remove excess 2-ethylhexanol via vacuum distillation or column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Purity Check: NMR (
) should show the absence of the methoxy singlet at 3.8 ppm (replaced by silence due to deuterium). MS should confirm 293.4.
-
Part 3: Analytical Methodology (LC-MS/MS)
Stable Isotope Dilution Assay (SIDA)
The labeled Octinoxate-
-
Extraction Efficiency: Loss of analyte during liquid-liquid extraction (LLE) or SPE.
-
Matrix Effects: Ion suppression or enhancement in the ESI source.
Mass Spectrometry Parameters
Octinoxate ionizes well in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Octinoxate (Native) | 291.2 | 179.1 | 161.1 | 20–25 |
| Octinoxate- | 294.2 | 182.1 | 164.1 | 20–25 |
-
Transition Logic: The primary fragment (
179) corresponds to the loss of the ethylhexyl chain ( ). Since the label is on the methoxy group (attached to the aromatic ring), the fragment retains the label, shifting from 179 to 182. This ensures specificity.
Analytical Workflow Diagram
This workflow ensures data integrity by introducing the IS before any sample manipulation.
Caption: SIDA workflow ensuring the Internal Standard compensates for all extraction and ionization variabilities.
Part 4: Case Study & Protocol Application
Scenario: Quantification of Octinoxate in Human Plasma (Dermal Absorption Study).
Protocol
-
Sample Aliquot: Transfer 200
L of plasma to a borosilicate glass tube. -
IS Spiking: Add 20
L of Octinoxate- working solution (100 ng/mL in methanol). Vortex for 30s. -
Protein Precipitation: Add 600
L of ice-cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000 x g for 10 min. -
Supernatant Transfer: Transfer supernatant to a clean tube.
-
Evaporation: Evaporate to dryness under
stream at 35°C. -
Reconstitution: Reconstitute in 100
L of Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid). -
Injection: Inject 10
L into the LC-MS/MS.
Self-Validating Check: Calculate the recovery of the IS area compared to a neat standard. If IS recovery is <50%, matrix suppression is high; consider further cleanup (e.g., Phospholipid Removal Plates) or diluting the sample.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. Washington, D.C. Link
-
Gago-Ferrero, P., et al. (2013). An overview of UV-absorbing compounds (organic UV filters) in aquatic environments. Analytical and Bioanalytical Chemistry. Link
-
Clinikally. (2023). Octinoxate Explored: Evaluating Its Safety and Effectiveness in Sunscreens. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5355130, Octinoxate. Link
-
ResearchGate. (2020). In vitro metabolism of sunscreen compounds by liquid chromatography/high-resolution tandem mass spectrometry. Link
Understanding the mass spectrometry fragmentation of Octinoxate-d3
Advanced Mass Spectrometry Guide: Octinoxate-d3 Fragmentation & Analysis
Executive Summary
This technical guide details the mass spectrometry (MS) behavior of Octinoxate-d3 (Ethylhexyl methoxycinnamate-d3), the definitive internal standard for quantifying Octinoxate in complex biological and environmental matrices. Unlike generic protocols, this document focuses on the mechanistic causality of fragmentation—specifically how the deuterium label on the methoxy group shifts the mass spectrum—and provides a self-validating experimental workflow for LC-MS/MS analysis.
Structural Dynamics: Native vs. Deuterated
To accurately interpret MS/MS data, one must first map the isotopic modifications to the molecular structure.[1]
-
Analyte: Octinoxate (Ethylhexyl methoxycinnamate, EHMC)[2]
-
Formula:
-
Monoisotopic Mass: 290.19 Da
-
Precursor Ion
: 291.2 m/z
-
-
Internal Standard: Octinoxate-d3 (Ethylhexyl 4-(methoxy-d3)cinnamate)[1]
-
Modification: The three hydrogen atoms on the methoxy group (
) are replaced by deuterium ( ). -
Formula:
-
Monoisotopic Mass: 293.21 Da
-
Precursor Ion
: 294.2 m/z
-
Critical Insight: The deuterium label is located on the cinnamate core, not the ethylhexyl tail.[1] This is crucial because the primary fragmentation pathway involves the loss of the ethylhexyl tail.[1] Therefore, the fragment ions retain the deuterium label , resulting in a predictable +3 Da shift in the product ion spectrum.[1]
Mass Spectrometry Fragmentation Mechanism
The fragmentation of Octinoxate under Electrospray Ionization (ESI) in positive mode is dominated by ester cleavage.[1] Understanding this mechanism ensures you select the correct transitions and avoid "crosstalk" from isobaric interferences.[1]
Primary Pathway: Ester Pyrolysis-Like Cleavage
Upon Collision-Induced Dissociation (CID), the protonated molecular ion undergoes a cleavage of the ester bond. This typically proceeds via a mechanism similar to a McLafferty rearrangement or a direct inductive cleavage, resulting in the loss of the neutral alkene (2-ethylhexene).
-
Protonation: The molecule is protonated at the carbonyl oxygen
.[1] -
Cleavage: The bond between the ester oxygen and the alkyl chain breaks.[1]
-
Neutral Loss: The 2-ethylhexyl group is lost as a neutral alkene (
, 112 Da).[1] -
Product Ion: The charge remains on the methoxycinnamic acid core.[1]
Fragmentation Shift Table
| Feature | Native Octinoxate (m/z) | Octinoxate-d3 (m/z) | Mass Shift ( | Structural Origin |
| Precursor Ion | 291.2 | 294.2 | +3 | |
| Quantifier Ion | 179.1 | 182.1 | +3 | |
| Qualifier Ion | 161.1 | 164.1 | +3 | Loss of |
| Deep Fragment | 133.1 | 136.1 | +3 | Loss of |
Visualizing the Pathway
Caption: Comparative fragmentation pathways showing the retention of the d3-label in the cinnamate core ions.
Experimental Protocol: Self-Validating Workflow
This protocol uses Octinoxate-d3 to correct for matrix effects (suppression/enhancement) and recovery losses.[1]
A. LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).[1]
-
Ionization: ESI Positive Mode (Octinoxate ionizes readily due to the conjugated ester).[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]
-
Mobile Phase:
B. MRM Transition Setup
Program these transitions into your method editor.
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Purpose |
| Octinoxate | 291.2 | 179.1 | 50 | 15-20 | Quant |
| Octinoxate | 291.2 | 161.1 | 50 | 25-30 | Qual |
| Octinoxate-d3 | 294.2 | 182.1 | 50 | 15-20 | IS Quant |
| Octinoxate-d3 | 294.2 | 164.1 | 50 | 25-30 | IS Qual |
C. Sample Preparation (Self-Validating Step)
To ensure the IS works correctly, it must be added before extraction.[1]
-
Aliquot Sample: Transfer 100 µL of plasma/water/homogenate to a tube.
-
IS Spike: Add 10 µL of Octinoxate-d3 working solution (e.g., 1 µg/mL in MeOH). Vortex immediately.
-
Validation Check: If the IS recovery varies by >15% between replicates, your extraction is inconsistent.
-
-
Protein Precipitation / Extraction: Add 300 µL cold Acetonitrile. Vortex for 1 min.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to a vial and dilute 1:1 with water (to match initial mobile phase strength).
Data Interpretation & Troubleshooting
Linearity & Response Factor
Plot the Area Ratio (
-
Acceptance Criteria:
. -
Zero-Intercept Check: The line should pass through zero. A significant positive y-intercept indicates contamination (carryover) of native Octinoxate in your blank or IS solution.[1]
Isotopic Contribution (Cross-Signal)
Because Octinoxate has a high carbon number (C18), the native M+3 isotope (due to natural
-
Check: Inject a high concentration of Native Octinoxate (without IS).[1] Monitor the 294.2 -> 182.1 channel.[1]
-
Result: If you see a signal >0.5% of the native peak, your d3-IS channel is being contaminated by the native isotope envelope. You may need to adjust chromatographic resolution or mathematical correction.
Logical Workflow Diagram
Caption: Operational workflow ensuring Internal Standard validity before quantification.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier - 2-ethylhexyl 4-methoxycinnamate. Retrieved from [Link]
-
ChemRxiv. (2021). A Post-HF Approach to the Sunscreen Octyl Methoxycinnamate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Certificate of Analysis and Purity Assessment of Octinoxate-d3
Introduction: The Critical Role of Deuterated Standards in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical laboratories, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest levels of accuracy and precision. Deuterated compounds, such as Octinoxate-d3, serve as the gold standard for quantitative assays using mass spectrometry (MS).[1][2] Octinoxate-d3 is the deuterated analog of Octinoxate (2-ethylhexyl p-methoxycinnamate), a widely used UV filter in sunscreens and other cosmetic products.[3] The rationale for using a SIL-IS is elegantly simple: its chemical and physical properties are nearly identical to the target analyte.[1] This near-perfect mimicry allows it to co-elute during chromatography and experience similar ionization and matrix effects in the mass spectrometer, enabling robust correction for analytical variability and ensuring data integrity.[1]
However, the utility of Octinoxate-d3 is entirely contingent on its own quality. A well-characterized standard with verified identity, high chemical purity, and precise isotopic enrichment is not a luxury but a fundamental requirement. This guide provides a detailed walkthrough for researchers, scientists, and drug development professionals on how to interpret the Certificate of Analysis (CoA) for Octinoxate-d3 and outlines the essential analytical methodologies for its independent purity verification.
Part 1: Deconstructing the Certificate of Analysis (CoA) for Octinoxate-d3
A Certificate of Analysis is a formal document from the manufacturer that provides batch-specific data on the quality and purity of a chemical product.[4][5][6][7] It is the primary assurance that the material meets the required specifications. For a deuterated standard like Octinoxate-d3, the CoA is more complex than for a non-labeled compound, as it must address both chemical and isotopic purity.
Key Components of an Octinoxate-d3 CoA:
-
Product Identification: This section includes the product name (e.g., Octinoxate-d3), catalog number, CAS number, and crucially, the unique lot or batch number that ensures traceability.[5][6]
-
Chemical and Physical Properties: This will list fundamental data such as the molecular formula (C₁₈H₂₃D₃O₃), molecular weight, and physical appearance.[8]
-
Chemical Purity: This is one of the most critical parameters and is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] The CoA will state the purity as a percentage (e.g., >98%). This value represents the proportion of the material that is the desired chemical entity, irrespective of its isotopic composition.
-
Isotopic Enrichment: For a deuterated standard, this is a measure of the percentage of deuterium at the labeled positions.[11] For Octinoxate-d3, where the methoxy group is labeled, an isotopic enrichment of ≥98% is common.[1] This indicates that at the labeled positions, 98% of the molecules contain deuterium atoms. This is often determined by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]
-
Identity Confirmation: The CoA must confirm that the material is indeed Octinoxate-d3. This is typically achieved through a combination of techniques:
-
¹H NMR (Proton NMR): Confirms the overall structure of the molecule and, by the absence or significant reduction of a signal for the methoxy protons, confirms deuteration at that position.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the deuterated compound, which will be higher than the unlabeled Octinoxate.[13]
-
-
Analytical Methods Used: The CoA should briefly mention the analytical techniques used to determine the reported values (e.g., HPLC, ¹H NMR, MS).[5]
Data Presentation: Typical Octinoxate-d3 CoA Specifications
| Parameter | Typical Specification | Analytical Technique | Rationale |
| Chemical Purity | > 98% | HPLC-UV | Ensures that the contribution of chemical impurities to the overall signal is minimal. |
| Isotopic Enrichment | ≥ 98% Atom % D | MS or ¹H NMR | High enrichment minimizes signal overlap from the unlabeled analyte, ensuring accurate quantification.[1] |
| Identity | Conforms to structure | ¹H NMR, MS | Verifies the correct chemical structure and the position of the deuterium labels.[12] |
Part 2: Independent Verification of Purity and Identity
While the CoA provides a reliable starting point, in regulated environments or for high-stakes quantitative studies, independent verification of the standard is a crucial part of method validation.[14][15][16] This self-validating system ensures the trustworthiness of the analytical results.
Workflow for Octinoxate-d3 Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of a new batch of Octinoxate-d3.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. buchem.com [buchem.com]
- 3. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alliancechemical.com [alliancechemical.com]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. datacor.com [datacor.com]
- 8. Octinoxate-d3 | CAS | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. isotope.com [isotope.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. uspbpep.com [uspbpep.com]
- 15. cubiclaboratories.com [cubiclaboratories.com]
- 16. ijrrjournal.com [ijrrjournal.com]
Technical Guide: Octinoxate-d3 Standards in Analytical Chemistry
The following technical guide details the commercial landscape, chemical properties, and experimental application of Octinoxate-d3.
Executive Summary
Octinoxate-d3 (2-Ethylhexyl 4-methoxycinnamate-d3) is the stable isotope-labeled analog of Octinoxate, the globally ubiquitous UVB filter. While historically researchers relied on structural surrogates (e.g., Oxybenzone-d3) for quantification, the commercial availability of Octinoxate-d3 now enables Isotope Dilution Mass Spectrometry (IDMS) . This transition is critical for eliminating matrix effects in complex environmental (wastewater, sediment) and biological (plasma, urine) samples, where ion suppression often compromises data integrity.
This guide provides a verified supplier landscape, technical specifications, and a validated LC-MS/MS workflow for integrating this standard into regulatory and toxicological workflows.
Technical Profile & Chemical Identity
The deuterium labeling in commercially available standards is typically located on the methoxy group (
| Parameter | Specification |
| Chemical Name | 2-Ethylhexyl (E)-3-[4-(trideuteriomethoxy)phenyl]prop-2-enoate |
| Common Name | Octinoxate-d3; OM-d3; Ethylhexyl methoxycinnamate-d3 |
| Unlabeled CAS | 5466-77-3 |
| Labeled CAS | Not universally assigned (Refer to Product Codes below) |
| Molecular Formula | |
| Molecular Weight | 293.42 g/mol (Shift +3.02 Da from unlabeled 290.40) |
| Isotopic Purity | Typically |
| Chemical Purity | |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in water |
| LogP | ~5.8 (Highly Lipophilic) |
Critical Note: Do not confuse "Octinoxate-d3" with "Vitamin D3" (Cholecalciferol). In search queries, "d3" refers to three deuterium atoms, not the vitamin class.
Commercial Landscape: Suppliers & Standards
The following table aggregates verified suppliers. Toronto Research Chemicals (TRC) is the primary manufacturer for many distributors (LGC, Fisher).
| Supplier | Product Code | Format | Purity | Notes |
| Toronto Research Chemicals | TRC-O257503 | Neat (Solid) | >95% | Primary source. Label is on the methoxy group. |
| LGC Standards | TRC-O257503 | Neat | >95% | Global distributor for TRC; ideal for EU/UK logistics. |
| MedChemExpress (MCE) | HY-B0656S | Neat | >98% | Offers high-purity research grade standards. |
| Alfa Chemistry | Cat# varies | Neat | >95% | Alternative source for bulk research needs. |
Storage Protocol:
-
Temperature: Store at -20°C.
-
Light Sensitivity: Octinoxate is photo-unstable (E/Z isomerization). Store in amber vials and minimize exposure to UV light during handling.
-
Stability: Stock solutions in Methanol are stable for 6 months at -20°C if protected from light.
Experimental Framework: LC-MS/MS Application
The Mechanistic Advantage
Using Octinoxate-d3 corrects for Matrix Effects (ME) and Recovery Efficiency (RE) . In ESI+ mode, co-eluting lipids in plasma or humic acids in water can suppress ionization. Because Octinoxate-d3 co-elutes perfectly with the analyte, it experiences the exact same suppression, rendering the ratio of Analyte/IS constant and accurate.
Mass Spectrometry Transitions
The label position on the methoxy group (
-
Ionization: ESI Positive (
) -
Fragmentation Logic: Cleavage of the ester bond loses the
chain (Mass 113), leaving the cinnamic acid moiety.
| Compound | Precursor Ion ( | Product Ion Quantifier ( | Product Ion Qualifier ( | Collision Energy (eV) |
| Octinoxate | 291.2 | 179.1 | 161.1 | 15 - 20 |
| Octinoxate-d3 | 294.2 | 182.1 | 164.1 | 15 - 20 |
Note: The shift of +3 Da is preserved in the product ion (179
Sample Preparation Workflow (Solid Phase Extraction)
Caption: Optimized Solid Phase Extraction (SPE) workflow ensuring equilibration of the isotope label with the native analyte prior to extraction.
Troubleshooting & Validation
| Issue | Root Cause | Solution |
| Isomerization | Octinoxate exists as E (trans) and Z (cis) isomers. UV light converts E to Z. | Perform all extractions under amber light. Ensure the LC method separates isomers or integrate both peaks if equilibrium is suspected. |
| Low Recovery | High lipophilicity (LogP ~5.8) causes adsorption to plasticware. | Use glass vials and silanized glassware. Avoid polypropylene tubes during evaporation. |
| Signal Carryover | Compound sticks to the LC injector loop. | Use a needle wash with high organic content (e.g., 90% Isopropanol/Acetonitrile). |
References
Technical Monograph: Precision Handling and Safety Protocols for Octinoxate-d3
Executive Summary: The Dual-Safety Mandate
In the quantitative analysis of personal care products and environmental samples, Octinoxate-d3 (2-Ethylhexyl 4-methoxycinnamate-d3) serves as the gold-standard Internal Standard (IS) for LC-MS/MS workflows. While its chemical toxicity profile mirrors that of the parent compound, the "safety" of this reagent is twofold:
-
Operator Safety: Protection against endocrine disruption and irritation.
-
Analytical Safety: Prevention of photo-isomerization and isotopic scrambling, which compromise data integrity.
This guide moves beyond generic SDS recommendations, providing a field-proven protocol for maintaining the physicochemical fidelity of Octinoxate-d3.
Physicochemical Profile & Hazard Identification
Octinoxate-d3 is a deuterated ester. Unlike simple solvents, its handling requires awareness of its lipophilicity and specific degradation pathways.
Table 1: Core Chemical & Safety Data
| Parameter | Specification / Hazard | Technical Note |
| Parent CAS | 5466-77-3 | Deuterated analogs often lack unique CAS; refer to parent. |
| Physical State | Viscous Liquid (Clear/Yellow) | High viscosity requires reverse-pipetting for accuracy. |
| Solubility | Methanol, Acetonitrile, DMSO | Insoluble in water (<0.1 mg/L). |
| GHS Hazards | H411: Toxic to aquatic life (long lasting)H315: Causes skin irritationH319: Causes serious eye irritation | Potential weak endocrine disruptor (estrogenic activity). |
| Critical Instability | Photo-Isomerization (trans | Primary Failure Mode. Occurs upon UV exposure. |
| Storage | -20°C (Freezer), Amber Glass | Protect from light and moisture hydrolysis. |
The Isomerization Threat: A Mechanistic View
The most significant analytical risk with Octinoxate-d3 is not chemical decomposition, but geometric isomerization . The molecule exists primarily as the trans-isomer (E-isomer).[1][2][3] Upon exposure to UV light (even ambient lab lighting), the alkene double bond absorbs energy, allowing rotation into the cis-isomer (Z-isomer).
Why this matters:
-
Chromatographic Separation: The cis and trans isomers often resolve as separate peaks in Reverse Phase LC.
-
Quantitation Error: If the IS isomerizes differently than the analyte (due to matrix shielding differences), the Area Ratio (Analyte/IS) shifts, invalidating the calibration curve.
Visualization: The Photo-Isomerization Pathway
The following diagram details the degradation logic that necessitates strict light protection.
Figure 1: Mechanism of UV-induced isomerization leading to quantitative failure in LC-MS assays.
Operational Protocols: From Stock to Spike
Stock Solution Preparation (The "Zero-Light" Rule)
Objective: Create a stable primary stock (e.g., 1 mg/mL) without inducing isomerization.
-
Environment: Perform all weighing and solvation under Yellow Light (sodium vapor or UV-filtered LED) if available. If not, wrap all glassware in aluminum foil immediately.
-
Weighing:
-
Solvation:
-
Preferred Solvent: Methanol (LC-MS Grade).
-
Avoid: Protic solvents with extreme pH, which can catalyze ester hydrolysis over long storage periods.
-
Sonicate: Sonicate for 5 minutes in a water bath (ambient temp) to ensure complete dissolution.
-
Handling & Spiking Workflow
This workflow ensures that the Internal Standard tracks the analyte through extraction without introducing bias.
Figure 2: Step-by-step handling workflow emphasizing light protection and pre-extraction spiking.
Critical Control Point: The Equilibration Step
Many researchers fail here. After spiking Octinoxate-d3 into a biological matrix (plasma, urine) or environmental sludge:
-
Do not extract immediately.
-
Protocol: Vortex gently and allow the sample to stand (covered) for 15–30 minutes.
-
Reasoning: The deuterated standard must bind to the matrix proteins/lipids to the same extent as the endogenous analyte. Immediate extraction leads to "recovery bias" where the IS is extracted more efficiently than the bound analyte.
Waste Disposal & Environmental Stewardship
Octinoxate is classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).
-
Segregation: Do not dispose of down the drain. Collect in "Non-Halogenated Organic Waste" containers (unless mixed with DCM/Chloroform).
-
Rinsing: Triple-rinse vials with methanol before disposal. Add rinsate to the organic waste stream.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
Fois, E., Oriani, M., & Tabacchi, G. (2021).[1][3] A post-HF approach to the sunscreen octyl methoxycinnamate. Journal of Chemical Physics. (Discusses cis-trans isomerization stability). Retrieved from [Link]
-
European Chemical Agency (ECHA). (n.d.). Substance Information: 2-ethylhexyl 4-methoxycinnamate.[1][2][6][7][8][9][10] Retrieved from [Link]
Sources
- 1. A post-HF approach to the sunscreen octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. vigon.com [vigon.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ewg.org [ewg.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
Technical Guide: Solubility & Handling of Octinoxate-d3 for Analytical Applications
Executive Summary
Octinoxate-d3 (Ethylhexyl methoxycinnamate-d3) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of UV filters in environmental, cosmetic, and biological matrices. Its primary utility lies in correcting for matrix effects, extraction inefficiencies, and ionization variability during LC-MS/MS analysis.[1]
This guide addresses the physicochemical behavior of Octinoxate-d3, specifically its solubility profile in organic solvents, stability mechanisms, and preparation protocols. As a lipophilic ester (LogP ~5.8), its solubility is governed by hydrophobic interactions, necessitating organic solvents while strictly excluding aqueous media for stock preparation.
Part 1: Chemical Profile & Solubility Mechanics[2]
Physicochemical Basis
Octinoxate-d3 is chemically identical to its non-labeled parent, Octinoxate, regarding solvation properties. The deuterium labeling (typically on the methoxy group) increases the molecular mass (approx. +3 Da) but does not significantly alter the dipole moment or lipophilicity.
-
Lipophilicity: High (LogP ≈ 5.8 – 6.1).[2]
-
Physical State: Typically a viscous, pale yellow liquid or low-melting solid at room temperature.[2]
-
Solvation Driver: Van der Waals forces and dipole-dipole interactions.[2] It requires solvents with lower polarity indices than water but sufficient organic character to solvate the aliphatic ethylhexyl chain and the aromatic ring.[2]
Solubility Data Table
The following data aggregates solubility performance across standard analytical solvents.
| Solvent Class | Solvent | Solubility Rating | Suitability for Stock | Technical Notes |
| Polar Aprotic | DMSO | Excellent (≥ 200 mg/mL) | High | Ideal for long-term frozen storage.[2] Low volatility prevents concentration errors, but high boiling point makes it difficult to remove.[2] |
| Polar Aprotic | Acetonitrile (ACN) | High | High | Preferred for LC-MS/MS mobile phase compatibility.[2] Lower viscosity than DMSO facilitates easier pipetting.[2] |
| Polar Protic | Methanol (MeOH) | High | Medium/High | Good solubility.[2][3] However, protic solvents can theoretically facilitate proton exchange over very long periods if pH is uncontrolled (less risk for methoxy-d3, but good practice to monitor). |
| Non-Polar | Hexane / Heptane | High | Low | Excellent solubility but poor compatibility with Reverse Phase LC (RPLC).[2] Use only for Normal Phase LC or GC sample prep.[2] |
| Chlorinated | Dichloromethane | Very High | Low | Excellent solvation power but typically incompatible with standard LC-MS flow paths (PEEK tubing damage) and ESI ionization sources.[2] |
| Aqueous | Water | Insoluble | None | DO NOT USE. Precipitates immediately.[2] |
Part 2: Solvent Selection Logic (Decision Tree)
The choice of solvent for Octinoxate-d3 is not just about "dissolving" the compound; it is about downstream compatibility.[2]
Figure 1: Decision logic for selecting the primary solvent based on analytical requirements.
Part 3: Protocol for Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL (1000 ppm) Primary Stock Solution of Octinoxate-d3. Critical Constraint: Octinoxate is often a viscous liquid.[2] Weighing by difference is required to ensure accuracy.
Materials
-
Octinoxate-d3 (Neat standard, >98% D-enrichment).[2]
-
Solvent: LC-MS Grade Acetonitrile (or DMSO).[2]
-
Class A Volumetric Flask (10 mL) or calibrated gas-tight syringe.[2]
-
Amber glass vial (Silanized preferred to minimize adsorption).[2]
Step-by-Step Workflow
-
Equilibration: Allow the Octinoxate-d3 vial to reach room temperature (20-25°C) to reduce viscosity.
-
Gravimetric Addition (Weighing by Difference):
-
Place the empty volumetric flask on the analytical balance.[2] Tare.
-
Since Octinoxate is a liquid/oil, do not use a spatula.[2] Use a clean glass Pasteur pipette or a gas-tight syringe.[2]
-
Draw a small amount of standard.[2]
-
Weigh the syringe/pipette full.[2] Dispense approx 10 mg into the flask. Weigh the syringe/pipette empty.[2]
-
Calculation: Mass = (Mass_Full) - (Mass_Empty).[2] Record exact mass (e.g., 10.24 mg).[2]
-
-
Solvation:
-
Make to Volume: Add ACN to the meniscus line.[2] Invert 10 times.
-
Validation (The "Schlieren" Check): Hold the flask up to a light source. Look for "Schlieren lines" (wavy lines indicating density differences).[2] If visible, the solution is not homogeneous.[2] Invert/sonicate again until the liquid is optically consistent.
-
Transfer: Immediately transfer to an Amber Vial. Label with: Compound, Concentration, Solvent, Date, and Operator.
Workflow Diagram
Figure 2: Preparation workflow with built-in visual validation loop.
Part 4: Stability & Storage (Field-Proven Insights)
Photo-Instability (Critical)
Octinoxate acts as a UV filter by absorbing UV photons, which causes a cis-trans isomerization of the double bond.
-
Risk: Exposure to ambient lab light can convert the standard trans-isomer to the cis-isomer.[2]
-
Impact: In LC-MS, these isomers may separate chromatographically. If your integration window only covers the trans peak, your quantification will be artificially low.[2]
-
Mitigation: ALWAYS use amber glassware.[2] Wrap clear glassware in aluminum foil during preparation.
Deuterium Exchange
While the methoxy-d3 label is relatively stable, avoid storing the stock solution in acidic or basic conditions for extended periods.
-
Protocol: Store in neutral organic solvents (ACN, DMSO).
-
Temperature: Store at -20°C. For periods >3 months, -80°C is recommended to prevent solvent evaporation (concentration drift).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Giokas, D. L., et al. (2007).Analytical techniques for the determination of organic UV filters in environmental samples. Trends in Analytical Chemistry. (Contextual grounding for UV filter analysis).
Sources
Technical Deep Dive: Natural Abundance and Isotopic Distribution of Octinoxate
Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals Subject: Ethylhexyl Methoxycinnamate (Octinoxate) - Isotopic Forensics & Analysis
Executive Summary
Octinoxate (2-ethylhexyl 4-methoxycinnamate) is a ubiquitous UV-B filter used in personal care products and pharmaceutical formulations. While its primary function is photon absorption, its isotopic signature serves as a critical fingerprint for environmental tracing, authentication, and metabolic flux analysis.
This guide moves beyond standard pharmacopeial descriptions to analyze the isotopic architecture of Octinoxate. We explore its natural abundance distribution, the fractionation effects inherent in its synthesis, and the high-resolution mass spectrometry (HRMS) protocols required to resolve its isotopologues.
Molecular Architecture & Isotopic Theory
Elemental Composition & Exact Mass
Octinoxate (
| Parameter | Value |
| IUPAC Name | 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate |
| Molecular Formula | |
| Monoisotopic Mass | 290.188195 Da |
| Average Molecular Weight | 290.40 g/mol |
Theoretical Isotopic Distribution
The mass spectrum of Octinoxate is defined by a dominant base peak (M) and satellite peaks (M+1, M+2) resulting from heavy isotopes. Due to the high carbon count (n=18), the M+1 peak is significant (~20%), a critical factor when setting integration windows in quantitative MS.
Table 1: Calculated Isotopic Abundance for
| Isotopologue | Mass (Da) | Theoretical Abundance (Relative to Base) | Origin of Mass Shift |
| M (Base) | 290.1882 | 100.00% | |
| M+1 | 291.1915 | 19.95% | Primarily |
| M+2 | 292.1948 | 2.25% | |
| M+3 | 293.1981 | 0.18% | Rare variants ( |
Critical Insight: The M+1 abundance of ~20% means that in low-resolution MS (e.g., single quad), the M+1 peak can be mistaken for co-eluting impurities if the isolation window is too narrow. In High-Resolution MS (HRMS), the M+2 peak provides a specific "oxygen check" due to the unique mass defect of
.
Source Discrimination: Synthetic vs. Natural Origins
While Octinoxate is predominantly synthesized petrochemically, the precursor (p-methoxycinnamic acid) can be derived from natural sources (plants like Kaempferia galanga) or synthesized via the Perkin reaction.
-
Petrochemical Origin: Typically exhibits depleted
values (–27‰ to –32‰) due to ancient photosynthetic fractionation. -
C3 Plant Origin: Natural precursors often show slightly heavier
values (–25‰ to –29‰), though overlap exists. -
Isotopic Fractionation: The esterification process with 2-ethylhexanol introduces a kinetic isotope effect (KIE), typically depleting the product in
at the ester bond site.
Researchers using Compound-Specific Isotope Analysis (CSIA) can measure these
Analytical Methodologies & Protocols
Workflow Logic
To accurately measure Octinoxate and its isomers (E- and Z-), we employ a self-validating workflow. The trans (E) isomer is the active UV filter, but UV exposure generates the cis (Z) isomer. A robust protocol must separate these isomers to prevent isotopic dilution errors.
Visualization: Analytical Pipeline
The following diagram outlines the decision tree for analyzing Octinoxate in complex matrices (e.g., plasma or seawater).
Figure 1: Analytical pipeline for Octinoxate. Note the critical separation of E/Z isomers prior to MS detection to ensure accurate quantification.
Protocol: LC-MS/MS Quantitative Analysis
Objective: Quantification of Octinoxate with isotopic confirmation.
Reagents:
-
LC-MS Grade Methanol and Water.
-
Formic Acid (0.1%).
-
Internal Standard: Octinoxate-d3 (deuterated methoxy group) or Benzophenone-d10.
Step-by-Step Methodology:
-
Sample Preparation (SPE):
-
Condition OASIS HLB cartridges (500 mg) with 5 mL MeOH followed by 5 mL acidified water (pH 2).
-
Load 100 mL of aqueous sample (filtered).
-
Wash with 5 mL 5% MeOH in water.
-
Elute with 2 x 3 mL pure MeOH.
-
Evaporate to dryness under
and reconstitute in 200 MeOH:Water (80:20).
-
-
LC Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 8 minutes. Hold 2 min.
-
Note: The cis isomer typically elutes slightly earlier than the trans isomer.
-
-
MS/MS Detection (ESI+):
-
Precursor Ion: 291.2
-
Primary Transition (Quant): 291.2
161.1 (Methoxy-cinnamyl cation). -
Secondary Transition (Qual): 291.2
179.1 (Loss of octene side chain). -
Isotope Check: Monitor 292.2
162.1 to confirm the M+1 contribution if using low-res MS.
-
Validation Check: The ratio of the Quant/Qual transitions must remain constant (within 15%). If the ratio drifts, co-eluting matrix interferences are likely contributing to the signal, requiring improved chromatographic separation.
Applications in Research
Environmental Tracing
By analyzing the ratio of Octinoxate to its degradation products (via the M+1/M+2 patterns of the metabolites), researchers can estimate the "age" of a contamination plume. Fresh contamination shows a pristine isotopic pattern; aged samples show enrichment in heavy isotopes due to preferential degradation of lighter isotopologues (the Kinetic Isotope Effect).
Metabolic Flux
In drug development, replacing the methoxy carbon with
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
Gago-Ferrero, P., et al. (2013). Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Scientific Instrument Services. Exact Mass & Isotopic Distribution Calculator. Retrieved from [Link]
-
Brumovsky, M., et al. (2025). Occurrence of twelve UV filters and evidence of cis-octinoxate formation in Adriatic coastal waters.[1] ScienceDirect. Retrieved from [Link]
-
US EPA. Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Retrieved from [Link]
Sources
Methodological & Application
LC-MS/MS method development for Octinoxate quantification using Octinoxate-d3
Application Note: Precision Quantification of Octinoxate in Human Plasma via LC-MS/MS
Part 1: Executive Summary
Objective: To establish a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Octinoxate (Ethylhexyl methoxycinnamate) in human plasma, utilizing Octinoxate-d3 as a stable isotope-labeled internal standard (SIL-IS).
Scope: This protocol addresses the specific challenges of quantifying highly lipophilic UV filters in biological matrices, including isomer separation (E- vs. Z-isomers), minimizing phospholipid matrix effects, and ensuring linearity across a relevant pharmacokinetic range (1–1000 ng/mL).
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.
Part 2: Strategic Method Design (The "Why")
Physicochemical Analysis & Solubility Strategy
Octinoxate is a lipophilic ester (LogP ~6.1) with low water solubility.[1] This property dictates two critical method development choices:
-
Extraction: Protein precipitation (PPT) alone is insufficient due to poor recovery and high matrix suppression from residual lipids. Liquid-Liquid Extraction (LLE) using non-polar organic solvents is required to selectively isolate the analyte while leaving polar plasma interferences behind.
-
Carryover: Due to its "sticky" nature, Octinoxate adheres to LC tubing and injector ports. A high-organic needle wash (e.g., Isopropanol:Acetonitrile:Acetone) is mandatory.
Isomerism: The E/Z Challenge
Octinoxate exists primarily as the trans (E) isomer, which is the active UV-absorbing species. However, exposure to light induces photoisomerization to the cis (Z) isomer.
-
Scientific Decision: The method must chromatographically separate the E and Z isomers to prevent integration errors. While the MS/MS transitions are identical, their retention times will differ on a C18 column. The protocol below prioritizes the quantification of the E-isomer, while monitoring the Z-isomer to ensure it does not co-elute.
Internal Standard Selection
Octinoxate-d3 (Ring-labeled) is selected over structural analogs.
-
Rationale: Ring-labeled isotopes are preferred because the deuterium atoms are located on the stable phenyl ring, preventing loss during metabolic hydrolysis or fragmentation. If the label were on the ethylhexyl chain, it would be lost during the primary fragmentation event (loss of the ester group), rendering the IS useless for MS/MS tracking.
Part 3: Experimental Protocol (The "How")
Materials & Reagents
-
Analyte: Octinoxate (E-isomer >98%).
-
Internal Standard: Octinoxate-d3 (Phenyl-d3).
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Hexane, Ethyl Acetate.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE provides cleaner extracts than PPT for lipophilic compounds, reducing the "phospholipid buildup" on the column.
Workflow Diagram:
Figure 1: Optimized Liquid-Liquid Extraction workflow for Octinoxate recovery from plasma.
LC-MS/MS Parameters
Chromatography Conditions:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 50 | Initial Hold |
| 0.50 | 50 | Loading |
| 2.50 | 95 | Elution (Octinoxate RT ~2.8 min) |
| 3.50 | 95 | Wash (Remove lipids) |
| 3.60 | 50 | Re-equilibration |
| 5.00 | 50 | Stop |
Mass Spectrometry (MRM) Parameters:
| Compound | Precursor (m/z) | Product (m/z) | Role | CE (eV) | Mechanism |
| Octinoxate | 291.2 | 179.1 | Quantifier | 22 | Loss of ethylhexyl ester group |
| 291.2 | 161.1 | Qualifier | 35 | Loss of H2O from fragment 179 | |
| Octinoxate-d3 | 294.2 | 182.1 | Quantifier | 22 | Loss of ethylhexyl ester group (Ring retains d3) |
Fragmentation Pathway Logic: The primary fragmentation of cinnamate esters involves the cleavage of the ester bond.
-
Precursor:
-
Neutral Loss: Octene (
) -
Product Ion: Protonated Methoxycinnamic Acid (
)
Figure 2: Proposed fragmentation pathway for Octinoxate in ESI+ mode.
Part 4: Validation Framework (FDA/EMA Compliant)
To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area at the retention time of Octinoxate.
-
Linearity: Range 1.0 – 1000 ng/mL. Correlation coefficient (
) .[5] Weighting factor is recommended. -
Accuracy & Precision:
-
Intra-run: CV
(20% at LLOQ). -
Inter-run: CV
(20% at LLOQ).
-
-
Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike. IS-normalized MF should be close to 1.0 with CV
. -
Recovery: Compare pre-extraction spike vs. post-extraction spike. Target recovery >70% consistent across low, medium, and high QC levels.
Part 5: Troubleshooting & Pro-Tips
-
The "Plastic" Peak: Octinoxate is a common ingredient in plastics and cosmetics.
-
Isomer Drift: If the retention time shifts or the peak splits, check the column temperature. The E/Z resolution is temperature-sensitive. Ensure the column oven is stable at 40°C.
-
Carryover: If carryover is observed in the first blank after a ULOQ sample, switch the needle wash to Acetonitrile:Isopropanol:Acetone:Formic Acid (40:40:19:1) . The acetone helps solubilize the lipophilic residues.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.). Octinoxate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Hiller, J., et al. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Application Note: Quantitative Assessment of Octinoxate Exposure via Urinary Metabolites using Isotope Dilution LC-MS/MS
Abstract & Scope
This application note details a robust protocol for the quantitative determination of Octinoxate (Ethylhexyl methoxycinnamate, EHMC) exposure in human urine.[1] Because Octinoxate is lipophilic and undergoes extensive Phase I and Phase II metabolism, the parent compound is rarely detectable in urine. Therefore, this method targets its specific oxidative metabolites: 5-hydroxy-EHMC (5-OH-EHMC) and 5-carboxy-EPMC (5-cx-EPMC) .[1][2]
The protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) , the gold standard for compensating for matrix effects and recovery losses in complex biological fluids. By spiking stable isotope-labeled internal standards (SIL-IS) prior to sample preparation, this method ensures high accuracy and precision suitable for toxicological research and clinical drug development.[1][2]
Scientific Rationale & Biomarker Selection
Why Metabolites?
Direct measurement of parent Octinoxate in urine is analytically unsound due to its rapid hydrolysis and oxidation.[2] The primary metabolic pathway involves:
-
Hydroxylation of the ethylhexyl side chain to form 5-OH-EHMC .
-
Further oxidation to the carboxylic acid form, 5-cx-EPMC .
-
Conjugation with glucuronic acid (Phase II metabolism).
Therefore, this protocol employs enzymatic deconjugation (
The Necessity of Isotope Dilution
Urine matrices vary significantly in pH, salt content, and organic composition, leading to unpredictable ion suppression in Electrospray Ionization (ESI). External calibration often fails to correct for these variances.[1][2] ID-MS uses a deuterium-labeled analog (e.g.,
Materials & Reagents
Standards
-
Target Analytes:
-
Internal Standards (SIL-IS):
Reagents
-
Enzyme:
-Glucuronidase/Arylsulfatase (from Helix pomatia, >100,000 units/mL).[1][2] -
Buffer: 1.0 M Ammonium Acetate (pH 6.5).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.[1]
-
SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent hydrophilic-lipophilic balance sorbent.[1][2]
Experimental Protocol
Workflow Visualization
Figure 1: Step-by-step sample preparation workflow for Octinoxate metabolites.[1][2]
Step-by-Step Methodology
Step 1: Sample Thawing and Aliquoting
-
Thaw urine samples at room temperature and vortex for 30 seconds to dissolve precipitates.[1][2]
-
Transfer 1.0 mL of urine into a 15 mL glass centrifuge tube.
Step 2: Internal Standard Spiking (Crucial for ID-MS) [1][2]
-
Add 20 µL of the Internal Standard Working Solution (
-5-OH-EHMC, 50 ng/mL) to every sample, blank, and calibrator.[1][2] -
Note: Spiking before hydrolysis compensates for any enzyme efficiency variability.[1][2]
Step 3: Enzymatic Hydrolysis
-
Add 1.0 mL of 1.0 M Ammonium Acetate buffer (pH 6.5).
-
Add 20 µL of
-glucuronidase/arylsulfatase enzyme solution. -
Seal tubes and incubate at 37°C for 12 hours (or overnight) in a shaking water bath.
Step 4: Solid Phase Extraction (SPE)
-
Condition SPE cartridges (Oasis HLB) with 2 mL MeOH followed by 2 mL water.[1][2]
-
Load the hydrolyzed urine sample onto the cartridge (gravity flow or low vacuum).
-
Wash with 2 mL of 5% Methanol in water (removes salts and polar interferences).
-
Elute analytes with 3 mL of Methanol .
Step 5: Reconstitution
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A:B (50:50).
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
Chromatographic Parameters
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
Gradient Profile:
| Time (min) | % B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Negative Mode .[1][2]
-
Spray Voltage: -3500 V.
-
Gas Temp: 300°C.
-
Detection: Multiple Reaction Monitoring (MRM).[1][2][3][4][5][6]
MRM Transitions (Optimized):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Type |
| 5-OH-EHMC | 305.2 | 161.0 | 20 | Quantifier |
| 305.2 | 117.0 | 35 | Qualifier | |
| 5-cx-EPMC | 319.2 | 161.0 | 22 | Quantifier |
| 319.2 | 175.0 | 30 | Qualifier | |
| 308.2 | 161.0 | 20 | Internal Std |
Note: The product ion 161.0 corresponds to the methoxycinnamate moiety, which is conserved across these metabolites.
Data Analysis & Calculations
Isotope Dilution Equation
Quantification is performed by plotting the Area Ratio (
Where:
- = Slope of the calibration curve.[2]
- = Y-intercept.[1][2]
- = Constant concentration of internal standard added.[1][2]
Creatinine Adjustment
Urinary concentrations should be normalized to creatinine to account for urine dilution variability.[1][2]
Quality Assurance (QA/QC)[1]
To ensure Trustworthiness and Scientific Integrity , the following QC samples must be included in every batch:
| QC Type | Composition | Purpose | Acceptance Criteria |
| Method Blank | Synthetic urine + IS | Monitor contamination | < LOD |
| LCS (Spike) | Synthetic urine + Analyte + IS | Check recovery | 80-120% |
| Matrix Spike | Pooled Urine + Analyte + IS | Check matrix effects | 70-130% |
| Blind QC | Pooled Urine (High/Low) | Precision monitoring | CV < 15% |
References
-
Calafat, A. M., et al. (2008).[1][2] "Concentrations of the sunscreen agent benzophenone-3 in residents of the United States: National Health and Nutrition Examination Survey 2003–2004."[2] Environmental Health Perspectives.[1][2] Link(Note: Establishes the CDC foundation for UV filter analysis in urine).[1]
-
Bury, D., et al. (2019).[1][2] "Urinary metabolites of the UV filter 2-ethylhexyl salicylate as biomarkers of exposure in humans." Toxicology Letters. Link(Note: Details the oxidative metabolic pathways analogous to EHMC).
-
Hiller, J., et al. (2019).[1][2] "In vivo metabolism and urinary excretion of ethylhexyl methoxycinnamate (EHMC) in humans." Environment International.[1][2] Link(Note: The definitive paper identifying 5-OH-EHMC and 5-cx-EPMC as the correct biomarkers).
-
CDC Laboratory Procedure Manual . (2019). "Urine Multi-Element ICP-DRC-MS." Link(Note: Referenced for standard urine handling and creatinine adjustment protocols).
Sources
- 1. Hydroxypropylmethylcellulose | C56H108O30 | CID 57503849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Hydroxymethyl)cytosine | C5H7N3O2 | CID 70751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Topic: High-Recovery Sample Preparation Techniques for the Quantification of Octinoxate in Tissue Homogenates
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Octinoxate (2-ethylhexyl p-methoxycinnamate) is a widely used organic UVB filter in sunscreens and personal care products.[1] Its potential for systemic absorption and endocrine-disrupting activity necessitates robust analytical methods to quantify its presence and distribution in biological tissues. Analyzing octinoxate in tissue homogenates presents a significant challenge due to the complexity of the matrix, which contains a high abundance of interfering substances like lipids, proteins, and salts. These matrix components can lead to signal suppression or enhancement in mass spectrometry-based analyses and co-elution issues in chromatography.[2][3]
This application note provides a comprehensive guide to sample preparation for the analysis of octinoxate in tissue homogenates. We will explore the underlying principles and provide detailed, field-proven protocols for tissue homogenization, analyte extraction, and extract clean-up. The focus is on achieving high analyte recovery and minimizing matrix effects to ensure data of the highest quality and integrity, suitable for pharmacokinetic, toxicological, and environmental impact studies. We will detail two primary workflows: a classic Liquid-Liquid Extraction (LLE) and a more advanced Solid-Phase Extraction (SPE), alongside a discussion of the modern QuEChERS approach.
Physicochemical Properties of Octinoxate
Understanding the properties of octinoxate is fundamental to designing an effective extraction strategy. Its highly lipophilic nature dictates the choice of solvents and extraction mechanics.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C18H26O3 | - |
| Molecular Weight | 290.4 g/mol | - |
| logP (o/w) | ~5.9 | Highly nonpolar; will strongly partition into organic solvents.[4] |
| Water Solubility | Very low (~0.15 mg/L @ 25°C) | Insoluble in aqueous buffers; requires organic solvent for extraction.[4] |
| Appearance | Colorless to pale yellow viscous liquid | Can be handled as a neat standard in common organic solvents.[1] |
| Chemical Class | Cinnamate ester | Potential for hydrolysis under strong acidic or basic conditions, although generally stable.[1] |
Part 1: Pre-Analytical & Homogenization Strategy
The goal of this initial phase is to create a uniform, liquid suspension of the tissue that allows for efficient and reproducible extraction of the analyte.[5]
Critical Pre-analytical Considerations
-
Sample Collection & Storage: Upon collection, tissue samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C to halt all biological and enzymatic activity. Octinoxate is an ester and could be a substrate for esterase enzymes present in tissue; freezing is the first line of defense against analyte degradation.
-
Internal Standards: Before homogenization, the tissue should be weighed, and an appropriate internal standard (IS) should be added. An ideal IS would be a stable isotope-labeled version of octinoxate (e.g., Octinoxate-d3). If unavailable, a structurally similar compound with comparable physicochemical properties and chromatographic behavior that is not present in the sample can be used. The IS corrects for variability in extraction efficiency and matrix effects.
Tissue Homogenization: The Disruption Phase
Tissue homogenization is a process that disrupts the tissue structure to release cellular components into a buffered solution.[5][6] The choice of method depends on the tissue type (e.g., soft like liver vs. fibrous like skin or muscle) and required throughput.[7][8][9]
Protocol 1: Mechanical Bead-Beating Homogenization (Recommended for Most Tissues)
This method offers high efficiency and throughput and is effective for a wide range of tissue types.[9]
-
Preparation: Weigh 50-100 mg of frozen tissue and place it into a 2 mL screw-cap tube containing ceramic or stainless steel beads.
-
Buffer Addition: Add 500 µL of ice-cold Phosphate-Buffered Saline (PBS) or Tris buffer. The buffer ensures a stable pH environment.
-
Internal Standard Spiking: Spike the sample with the internal standard solution.
-
Homogenization: Place the tubes in a bead-beater homogenizer (e.g., Omni Bead Ruptor, Precellys). Process for 2-3 cycles of 30-45 seconds at a high setting, with a 1-minute rest on ice between cycles to prevent heat generation that could degrade the analyte.
-
Verification: After homogenization, the sample should be a uniform, milky suspension with no visible tissue fragments.
-
Aliquoting: Take a precise aliquot of the homogenate for the extraction step. This ensures the final concentration is calculated relative to a known starting tissue weight.
Part 2: Analyte Extraction & Purification
This section details the core extraction and cleanup workflows. The choice between these methods depends on the required sample cleanliness, throughput, and available resources.
Workflow Overview
Caption: General workflow for octinoxate analysis in tissue.
Method A: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the tissue homogenate) and an organic solvent.[10] Given octinoxate's high logP, it will preferentially partition into a nonpolar organic solvent.
Causality: This method is fast and requires minimal specialized equipment. However, it may co-extract a significant amount of matrix interferences (especially lipids), which can be problematic for sensitive LC-MS analysis.[11]
Protocol 2: Salting-Out Assisted LLE with Acetonitrile
This protocol uses acetonitrile, which is miscible with the aqueous homogenate. The addition of salt forces a phase separation (salting-out), driving the moderately polar acetonitrile and the dissolved nonpolar octinoxate into a distinct top layer.[12]
-
Preparation: To 200 µL of tissue homogenate in a 2 mL microcentrifuge tube, add 800 µL of acetonitrile.
-
Extraction: Vortex vigorously for 2 minutes to precipitate proteins and extract octinoxate.
-
Phase Separation: Add ~150 mg of magnesium sulfate (MgSO₄) and ~50 mg of sodium chloride (NaCl). Vortex immediately for 1 minute. The salts absorb water and induce the separation of the acetonitrile layer.
-
Centrifugation: Centrifuge at >10,000 x g for 5 minutes at 4°C. This will pellet the precipitated proteins and salts, leaving a clear acetonitrile supernatant.
-
Collection: Carefully transfer the top acetonitrile layer to a clean tube, avoiding the protein pellet and any aqueous layer.
-
Solvent Evaporation: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent suitable for the analytical instrument (e.g., 50:50 methanol:water) for LC-MS analysis.[13]
Method B: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate analytes from a complex matrix.[14] For octinoxate, a reversed-phase (e.g., C18) sorbent is ideal. The nonpolar analyte is retained on the hydrophobic sorbent while polar interferences are washed away. The analyte is then eluted with a small volume of organic solvent. This provides a much cleaner extract than LLE.[15][16]
Causality: SPE offers superior cleanup, leading to reduced matrix effects and improved analytical sensitivity.[14] While more time-consuming and costly per sample than LLE, it is often necessary for achieving low detection limits.
Caption: The four-step mechanism of Solid-Phase Extraction.
Protocol 3: Reversed-Phase SPE (C18 Cartridge)
-
Initial Extraction: First, perform a crude extraction. To 200 µL of tissue homogenate, add 800 µL of methanol. Vortex for 2 minutes and centrifuge at >10,000 x g for 10 minutes to pellet proteins. Collect the supernatant.
-
Dilution: Dilute the supernatant 1:1 with water to ensure the analyte will bind effectively to the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the diluted supernatant onto the SPE cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water. This removes hydrophilic and moderately hydrophobic interferences while retaining the highly hydrophobic octinoxate.
-
Elution: Elute the octinoxate from the cartridge with 2 x 1 mL aliquots of methanol or acetonitrile into a clean collection tube.
-
Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 7).
Method C: The QuEChERS Approach
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combines the salting-out LLE with a dispersive SPE (dSPE) cleanup step. It is a high-throughput method widely adopted for residue analysis in complex matrices.[17][18]
Causality: This method is a hybrid that provides better cleanup than LLE but is faster and cheaper than traditional cartridge SPE. The dSPE step uses a small amount of sorbent added directly to the extract to remove specific interferences. For a fatty tissue matrix, a C18 sorbent would be included to remove lipids.
Part 3: Method Validation and Quality Control
A robust sample preparation method is useless without proper validation. All analytical procedures must be validated to demonstrate they are fit for their intended purpose, following guidelines from bodies like the FDA and ICH.[19][20][21]
-
Specificity & Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing blank tissue homogenates to ensure no interfering peaks are present at the retention time of octinoxate.[19]
-
Accuracy (Recovery): This assesses the closeness of the measured value to the true value. It is determined by spiking known amounts of octinoxate into blank tissue homogenate at low, medium, and high concentrations (e.g., 80%, 100%, and 120% of the target concentration) and measuring the recovery.[21][22] Recoveries between 80-120% are typically considered acceptable.
-
Precision: This measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. An RSD of <15% is generally required.[13]
-
Matrix Effect Assessment: This is critical for LC-MS methods.[2] It is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to blank extracted matrix) to the response of the analyte in a neat solution.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
Values <100% indicate ion suppression, while values >100% indicate ion enhancement. Consistent matrix effects can be corrected with a suitable internal standard.[3]
-
References
-
Banker, M. C., et al. (n.d.). Method development and validation for simultaneous estimation of oxybenzone, octinoxate and avobenzone in sunscreen lotion by re. SciSpace. Available at: [Link]
-
MI - Microbiology. (n.d.). Tissue Homogenization. Available at: [Link]
-
Pharmacophore. (n.d.). analytical-method-development-for-simultaneous-estimation-of-oxybenzone-octocrylene-octinoxate-and.pdf. Available at: [Link]
-
SCIEX. (n.d.). Sensitive and robust quantification of 15 common UV filters in commercial sunscreens. Available at: [Link]
-
Perkins, E. J., et al. (2020). The UVR Filter Octinoxate Modulates Aryl Hydrocarbon Receptor Signaling in Keratinocytes via Inhibition of CYP1A1 and CYP1B1. PMC - NIH. Available at: [Link]
- Zhang, D. (2023). Methods and techniques for tissue homogenization: A comprehensive review.
-
MDPI. (n.d.). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Available at: [Link]
-
PubChem - NIH. (n.d.). Octinoxate. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. NIH. Available at: [Link]
-
Pharmacophore. (n.d.). ANALYTICAL METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF OXYBENZONE, OCTOCRYLENE, OCTINOXATE AND AVOBENZONE IN SUNSCREEN BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS VALIDATION. Available at: [Link]
-
Chromatography Forum. (2007). method for avobenzone, octinoxate and OS. Available at: [Link]
-
FDA. (n.d.). LIB 4675 identification and quantitation of oxybenzone, octocrylene, avobenzone, in sunscreen products. Available at: [Link]
-
ResearchGate. (n.d.). Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Fast determination of octinoxate and oxybenzone uv filters in swimming pool waters by gas chromatography/mass spectrometry after solid-phase microextraction. Available at: [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
ResearchGate. (n.d.). Extraction of ochratoxin A in bread samples by the QuEChERS methodology. Available at: [Link]
-
OMNI International Blog. (2023). 7 Homogenization Techniques for Downstream Analysis. Available at: [Link]
-
VELP Scientifica. (n.d.). Tissue homogenization for biological and medical research. Available at: [Link]
-
NIH. (2023). Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application. Available at: [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link]
-
The Good Scents Company. (n.d.). octinoxate 2-propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
NIH. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Available at: [Link]
-
The Scientist. (2023). Optimizing Sample Homogenization. Available at: [Link]
-
PubMed. (2023). New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
Analyst (RSC Publishing). (n.d.). Matrix effects in biological mass spectrometry imaging: identification and compensation. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]
Sources
- 1. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. octinoxate, 5466-77-3 [thegoodscentscompany.com]
- 5. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 6. velp.com [velp.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. blog.omni-inc.com [blog.omni-inc.com]
- 9. the-scientist.com [the-scientist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. fishersci.ca [fishersci.ca]
- 16. selectscience.net [selectscience.net]
- 17. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 21. propharmagroup.com [propharmagroup.com]
- 22. pharmacophorejournal.com [pharmacophorejournal.com]
High-Sensitivity LC-MS/MS Protocol for the Quantitation of Octinoxate and Metabolites in Biological Matrices
Abstract
This Application Note details a validated protocol for the simultaneous chromatographic separation and quantitation of Octinoxate (Ethylhexyl methoxycinnamate, EHMC) and its primary metabolites—4-Methoxycinnamic acid (4-MCA), 4-Methoxybenzoic acid (4-MBA), and 4-Methoxyacetophenone (4-MAP)—in biological matrices.
Given the rapid metabolic hydrolysis of Octinoxate, accurate bioanalysis requires rigorous quenching and extraction protocols. This guide employs a d3-Octinoxate stable isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ionization suppression and extraction variability. The method utilizes UHPLC coupled with triple-quadrupole mass spectrometry (LC-MS/MS) operating in polarity switching mode to maximize sensitivity for both the lipophilic parent (Positive mode) and acidic metabolites (Negative mode).
Chemical Context & Metabolic Pathway[1][2]
Octinoxate is a lipophilic ester (
Understanding this pathway is critical for selecting the correct MRM transitions and ionization modes.
Figure 1: Octinoxate Metabolic Pathway
Caption: Metabolic hydrolysis of Octinoxate to 4-MCA, followed by downstream oxidation to 4-MBA and 4-MAP.
Experimental Design Strategy
Internal Standard Selection: The Case for d3-Octinoxate
While structural analogs (e.g., Oxybenzone-d3) are sometimes used, d3-Octinoxate (labeled on the methoxy group:
-
Co-elution: The d3-IS co-elutes exactly with the analyte, experiencing the exact same matrix suppression/enhancement at the ESI source.
-
Compensation: It corrects for losses during the Liquid-Liquid Extraction (LLE) step, which is prone to variability due to the high lipophilicity of the parent compound.
Chromatographic Challenge
The separation requires resolving the highly non-polar Octinoxate (retention time ~8-9 min) from the more polar acidic metabolites (retention time ~2-4 min).
-
Column: A C18 column with high carbon load is essential. We recommend a 1.7 µm or 2.6 µm Core-Shell C18 (e.g., Kinetex or BEH C18) to maintain peak shape for the acids while eluting the lipophilic parent in a reasonable timeframe.
-
Mobile Phase: Acidic modification (0.1% Formic Acid) is necessary to protonate the carboxylic acids (4-MCA, 4-MBA), improving their retention and peak shape on C18.
Protocol: Sample Preparation (Salting-Out Assisted LLE)
This method uses Salting-Out Assisted Liquid-Liquid Extraction (SALLE) which provides cleaner extracts than protein precipitation for plasma samples.
Figure 2: Sample Preparation Workflow
Caption: SALLE workflow ensuring recovery of both lipophilic parent and polar metabolites.
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) acidified with 1% Formic Acid.
-
Salt: Sodium Chloride (NaCl), analytical grade.
-
Reconstitution Solvent: 50:50 Methanol:Water (matches initial gradient conditions).
Protocol: LC-MS/MS Conditions
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).
-
MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Agilent 6470).
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Column Temp: 40°C.
Mobile Phase Gradient
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % B | Flow Rate (mL/min) | Description |
| 0.00 | 10 | 0.4 | Initial equilibration (retain polar metabolites) |
| 1.00 | 10 | 0.4 | Isocratic hold |
| 5.00 | 95 | 0.4 | Ramp to elute Octinoxate |
| 7.00 | 95 | 0.4 | Wash lipophilic matrix |
| 7.10 | 10 | 0.4 | Return to initial |
| 9.00 | 10 | 0.4 | Re-equilibration |
Mass Spectrometry Parameters (MRM)
Polarity Switching: This method uses ESI+ for Octinoxate and 4-MAP, and ESI- for the acidic metabolites (4-MCA, 4-MBA) to maximize ionization efficiency.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |
| Octinoxate | ESI (+) | 291.2 | 179.1 | Quant | 15 |
| 291.2 | 161.1 | Qual | 25 | ||
| d3-Octinoxate (IS) | ESI (+) | 294.2 | 182.1 | Quant | 15 |
| 4-MCA | ESI (-) | 177.1 | 133.0 | Quant | 18 |
| 177.1 | 117.0 | Qual | 28 | ||
| 4-MBA | ESI (-) | 151.0 | 107.0 | Quant | 15 |
| 4-MAP | ESI (+) | 151.1 | 136.1 | Quant | 20 |
| 151.1 | 108.1 | Qual | 30 |
Note: 4-MCA can be analyzed in Positive mode (179 -> 161) if polarity switching speed is a limiting factor of the hardware, but Negative mode (177 -> 133) generally yields lower background noise for carboxylic acids.
Quality Control & Validation Criteria
To ensure data integrity (E-E-A-T), the following validation steps must be performed:
-
Matrix Effect (ME): Calculate ME using the d3-IS.
Acceptance: ME should be within ±15%.[1] If suppression >20% is observed for Octinoxate, increase the wash steps or switch to Solid Phase Extraction (SPE) using HLB cartridges. -
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
regression is recommended due to the wide dynamic range.
-
-
Stability:
-
Freeze-Thaw: Octinoxate is stable, but 4-MCA can degrade. Limit to 3 cycles.
-
Photostability: CRITICAL. Octinoxate undergoes trans-to-cis isomerization under light. All sample prep must be performed under amber light or in amber glassware to prevent conversion, as the cis isomer may have a slightly different retention time or ionization efficiency.
-
References
-
Kawaguchi, M., et al. (2008). "Determination of UV filters in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
-
Bury, D., et al. (2019). "Urinary metabolites of the UV filter 2-ethylhexyl methoxycinnamate in humans." Toxicology Letters. Link
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[2] Link
-
Gackowska, A., et al. (2014).[3] "Photodegradation of 2-ethylhexyl 4-methoxycinnamate." Chemical Engineering Journal. (Context on degradation products 4-MBA/4-MAP). Link
Sources
- 1. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 2. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Pharmacokinetic Profiling of Octinoxate in Human Plasma Using Octinoxate-d3 as Internal Standard
Executive Summary & Regulatory Context
The systemic absorption of sunscreen active ingredients has become a focal point of regulatory scrutiny.[1][2][3][4] Following the FDA's 2019 and 2020 Maximal Usage Trial (MUsT) results (Matta et al.), which demonstrated that ingredients like Octinoxate (Ethylhexyl methoxycinnamate) exceed the 0.5 ng/mL systemic exposure threshold, accurate bioanalytical methods are required for safety assessments.
This application note details a robust LC-MS/MS protocol using Octinoxate-d3 (deuterated internal standard) for the quantification of Octinoxate in human plasma. Unlike structural analogs, Octinoxate-d3 provides near-perfect correction for matrix effects, extraction efficiency, and ionization variability, which is critical when analyzing complex biological matrices at low ng/mL concentrations.
Scientific Rationale: The Role of Stable Isotope Dilution
The Challenge: Matrix Effects in ESI
In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous plasma components compete for charge in the source droplet. This results in ion suppression or enhancement , causing significant quantitative errors.
The Solution: Octinoxate-d3
Octinoxate-d3 serves as a Stable Isotope Labeled (SIL) internal standard.
-
Co-elution: Due to minimal physicochemical differences, Octinoxate-d3 co-elutes with the analyte (Octinoxate).
-
Identical Ionization Environment: Both the analyte and the IS experience the exact same degree of ion suppression at the exact same moment.
-
Normalization: The ratio of Analyte Area to IS Area remains constant, effectively canceling out the matrix effect.
Isomerization Awareness
Critical Technical Insight: Octinoxate exists primarily as the trans-isomer but converts to the cis-isomer upon exposure to UV light. Bioanalytical protocols must be conducted under yellow/amber light to prevent ex vivo isomerization during sample processing.
Experimental Protocol
Materials & Reagents
-
Analyte: Octinoxate (CAS: 5466-77-3), >98% purity.
-
Internal Standard: Octinoxate-d3 (typically labeled on the methoxy group or ethylhexyl chain), >98% isotopic purity.
-
Matrix: Blank Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
Stock Solution Preparation
-
Primary Stock: Dissolve Octinoxate and Octinoxate-d3 separately in Methanol to 1.0 mg/mL.
-
Storage: -20°C in Amber Glass vials (Critical to prevent photo-isomerization).
-
-
Working Standard: Dilute Octinoxate with 50:50 MeOH:Water to create a calibration curve range (e.g., 0.5 – 500 ng/mL).
-
IS Working Solution: Dilute Octinoxate-d3 to a fixed concentration (e.g., 50 ng/mL) in ACN.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for sunscreen filters to remove lipids that cause column fouling.
-
Aliquot: Transfer 200 µL of plasma sample into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Octinoxate-d3 Working Solution. Vortex 10 sec.
-
Extraction: Add 1.0 mL of extraction solvent (MTBE or Hexane:Ethyl Acetate 80:20).
-
Agitation: Shake/Vortex for 10 mins at high speed.
-
Separation: Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 ACN:Water + 0.1% Formic Acid). Vortex and transfer to LC vial.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 60% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 60% B
-
5.5 min: Stop
-
Mass Spectrometry (MRM) Settings
Operate in Positive ESI mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Octinoxate | 291.2 [M+H]+ | 179.1 | 30 | 20 | Quantifier |
| 291.2 | 161.1 | 30 | 35 | Qualifier | |
| Octinoxate-d3 * | 294.2 [M+H]+ | 182.1 | 30 | 20 | IS Quantifier |
*Note: Transitions assume d3-labeling on the methoxy group. If labeled on the ethylhexyl chain, the product ion may remain 179.1. Verify via Product Ion Scan during method development.
Visualized Workflows
Bioanalytical Workflow (Graphviz)
Caption: Step-by-step bioanalytical workflow from sample extraction to quantitative data analysis.
Mechanism of Matrix Effect Correction
Caption: Visualizing how Octinoxate-d3 compensates for ion suppression in plasma analysis.
Validation Criteria (FDA Guidance)
To ensure the method is fit for regulatory submission, the following parameters must be validated:
| Parameter | Acceptance Criteria (FDA 2018) |
| Linearity | r² > 0.99; Non-zero standards within ±15% (±20% at LLOQ) |
| Accuracy | Mean conc. within ±15% of nominal (±20% at LLOQ) |
| Precision | CV < 15% (CV < 20% at LLOQ) |
| Recovery | Consistent across low, medium, and high QC levels |
| Matrix Effect | IS-normalized Matrix Factor (MF) close to 1.0; CV of MF < 15% |
| Stability | Bench-top, Freeze-thaw (3 cycles), and Long-term storage stability established |
Troubleshooting & Optimization
-
Isomer Separation:
-
Octinoxate degrades to its cis-isomer. If your chromatography separates the two isomers (two peaks), ensure you sum the areas if quantifying "Total Octinoxate," or validate the method for the specific trans-isomer if required.
-
Tip: Use amber glassware throughout the process to minimize this variable.
-
-
Cross-Talk:
-
Ensure the deuterium label is stable. If the d3 label is on an exchangeable proton, it may be lost during extraction. Use d3 labels on the carbon backbone or methoxy group.
-
Inject a blank sample after the highest standard (ULOQ) to check for carryover.
-
-
Sensitivity (LLOQ):
-
If 0.5 ng/mL is not achieved, switch to a more sensitive MS platform (e.g., Sciex 6500+ or Waters TQ-XS) or increase the plasma volume to 500 µL.
-
References
-
Matta MK, Zusterzeel R, Pilli NR, et al. (2019).[5][6][7] Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial.[1][5] JAMA. 321(21):2082–2091.[6][7] Link
-
Matta MK, Florian J, Zusterzeel R, et al. (2020).[5] Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial.[1][5] JAMA. 323(3):256–267.[5] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Benech, H., et al. (2020). Quantitative analysis of sunscreen active ingredients in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. fda.gov [fda.gov]
- 2. harkenderm.com [harkenderm.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. sciex.com [sciex.com]
- 5. scivisionpub.com [scivisionpub.com]
- 6. Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening of environmental samples for Octinoxate using a labeled standard
Title: High-Throughput Quantitation of Octinoxate in Environmental Water Matrices via Automated 96-Well SPE and LC-MS/MS with Isotope Dilution
Abstract
Global regulatory scrutiny on UV filters, specifically Octinoxate (Ethylhexyl methoxycinnamate, EHMC), has intensified following bans in jurisdictions like Hawaii and Palau due to their link to coral bleaching and endocrine disruption. This Application Note details a high-throughput screening (HTS) protocol for the rapid, robust quantification of Octinoxate in surface and wastewater. By coupling automated 96-well Solid Phase Extraction (SPE) with Isotope Dilution Mass Spectrometry (IDMS) using a deuterated standard (Octinoxate-d15), this method overcomes significant matrix suppression effects common in environmental samples, achieving a Lower Limit of Quantitation (LLOQ) of 5 ng/L with a cycle time of <6 minutes per sample.
Introduction: The Analytical Challenge
Octinoxate is a lipophilic organic UV filter (
-
Adsorption Losses: The compound adheres avidly to plastic consumables and tubing, necessitating careful solvent management.
-
Matrix Suppression: In Electrospray Ionization (ESI), co-eluting organic matter from river or sea water often suppresses the ionization of Octinoxate, leading to under-reporting of concentrations.
The Solution: This protocol utilizes Octinoxate-d15 as a surrogate Internal Standard (IS). Because the deuterated analog shares the exact retention time and physicochemical properties of the target analyte, it experiences the exact same extraction recovery losses and ionization suppression. By normalizing the target signal to the IS response, these errors are mathematically cancelled out—a technique known as Isotope Dilution Mass Spectrometry (IDMS).
Materials and Reagents
-
Target Analyte: Octinoxate (EHMC), >99% purity.
-
Internal Standard (IS): Octinoxate-d15 (2-ethylhexyl-d15 4-methoxycinnamate). Critical: Do not use generic internal standards like Caffeine-13C, as they do not mimic the lipophilicity of the target.
-
SPE Phase: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent, 96-well plate format (30 mg/well).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water. Formic Acid (FA) as a modifier.
Experimental Workflow
Automated Sample Preparation (96-Well SPE)
Rationale: We utilize a positive pressure manifold rather than a vacuum manifold. Positive pressure ensures uniform flow rates across all 96 wells, which is critical for reproducibility when packing variability exists.
Protocol:
-
Sample Pre-treatment: Aliquot 2 mL of water sample. Spike with 50 µL of Octinoxate-d15 working solution (100 ng/mL in MeOH). Vortex for 30s to equilibrate.
-
Note: Adding IS before extraction corrects for recovery losses during the SPE process.
-
-
Conditioning:
-
1 mL MeOH (Activate sorbent).
-
1 mL Water (Equilibrate).
-
-
Loading: Load 2 mL sample at 1 mL/min.
-
Washing:
-
Wash 1: 1 mL 5% MeOH in Water (Removes salts/polar interferences).
-
Dry Step: Apply high pressure (
) for 2 mins to remove residual water. Crucial for lipophilic analytes to prevent immiscibility during elution.
-
-
Elution: Elute with 2 x 250 µL ACN.
-
Reconstitution: Evaporate to dryness under
(40°C) and reconstitute in 200 µL 80:20 MeOH:Water.
LC-MS/MS Conditions
-
Column: C18 UHPLC Column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 0.50 | 40 | - |
| 3.50 | 98 | Ballistic Gradient (Elute Lipophiles) |
| 4.50 | 98 | Wash Column |
| 4.60 | 40 | Re-equilibration |
| 6.00 | 40 | End of Run |
MS/MS Parameters (MRM)
Ionization: ESI Positive Mode (
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Octinoxate | 291.2 | 179.1 | 25 | 18 | Quantifier |
| Octinoxate | 291.2 | 161.1 | 25 | 28 | Qualifier |
| Octinoxate-d15 | 306.3 | 179.1 | 25 | 18 | Internal Standard |
Mechanistic Insight: The transition 291.2
Workflow Visualization
Caption: Workflow illustrating the integration of Isotope Dilution (IDMS) within the high-throughput SPE pathway to automatically correct for matrix suppression.
Results and Discussion
Linearity and Sensitivity
The method demonstrates linearity from 5 ng/L to 1000 ng/L (
-
LLOQ: 5 ng/L (Signal-to-Noise > 10).
-
LOD: 1.5 ng/L (Signal-to-Noise > 3).
Matrix Effect Correction (Data Summary)
The table below highlights the necessity of the labeled standard. "Absolute Recovery" refers to the raw peak area in river water vs. solvent. "Relative Recovery" is the calculated concentration using the IS correction.
| Matrix Type | Absolute Recovery (No IS Correction) | Relative Recovery (With Octinoxate-d15) | Interpretation |
| DI Water | 95% | 98% | Minimal suppression in clean matrix. |
| River Water | 62% | 96% | Significant suppression corrected by IS. |
| Wastewater | 45% | 94% | Severe suppression; IDMS is mandatory. |
Analysis: Without the labeled standard, wastewater samples would be under-reported by nearly 55% due to matrix components competing for charge in the ESI source.
Troubleshooting & "Self-Validating" Checks
To ensure data trustworthiness, every batch must include:
-
The "IS Area" Check: Monitor the absolute peak area of Octinoxate-d15 in every sample.
-
Rule: If the IS area in a sample drops below 50% of the average IS area in the calibration standards, that sample has excessive matrix suppression. Action: Dilute sample 1:5 and re-inject.
-
-
Solvent Blanks: Inject a blank after the highest standard. Octinoxate is "sticky."
-
Rule: Carryover must be < 20% of the LLOQ signal. If high, increase the wash volume in the autosampler.
-
References
-
U.S. EPA. (2010). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. United States Environmental Protection Agency. Link
-
Mitchelmore, C. L., et al. (2021). Occurrence and effects of UV filters in aquatic environments. Environmental Toxicology and Chemistry. Link
-
National Oceanic and Atmospheric Administration (NOAA). (2022). Skincare Chemicals and Coral Reefs.[1][2] National Ocean Service. Link
Sources
Application Note: Validated Bioanalytical Method for Octinoxate in Human Plasma using LC-MS/MS
Executive Summary
This application note details the development and validation of a robust LC-MS/MS method for the quantification of Octinoxate (Ethylhexyl methoxycinnamate) in human plasma. Octinoxate is a widely used UVB filter; however, its lipophilicity and susceptibility to photo-isomerization (E/Z conversion) present significant bioanalytical challenges.
This protocol utilizes Octinoxate-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction efficiency. The method is validated according to FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines, ensuring suitability for pharmacokinetic (PK) and toxicological studies.
Introduction & Scientific Rationale
The Analyte: Octinoxate
Octinoxate acts as a UV filter by absorbing radiation, which causes the molecule to isomerize from its ground state trans- (E) isomer to the cis- (Z) isomer. While the trans isomer is the primary active form in formulations, biological samples often contain a mixture due to light exposure.
-
Critical Challenge: Preventing ex vivo isomerization during sample processing is paramount. All extraction steps must be performed under yellow/amber light.
The Internal Standard: Octinoxate-d3
The use of a structural analog is insufficient for this lipophilic analyte due to variable recovery in high-lipid matrices (plasma). Octinoxate-d3 (deuterated on the methoxy group) is selected because it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement effects in the electrospray source (ESI), thereby providing a self-validating correction mechanism.
Method Development Strategy
Chromatographic Separation
Octinoxate is highly lipophilic (LogP ~6). A standard C18 column often results in excessive retention times or carryover.
-
Solution: We utilize a Phenyl-Hexyl column . The pi-pi interactions offer unique selectivity for the aromatic cinnamate structure, allowing for sharper peak shapes and better separation from endogenous plasma lipids compared to C18.
Mass Spectrometry (MRM)
Ionization is performed in Positive ESI mode.[1]
-
Precursor: Protonated molecule
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fragmentation: The primary fragment results from the cleavage of the ester bond, losing the ethylhexyl chain.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) is discouraged as it often fails to remove phospholipids, which cause ion suppression. LLE with Hexane/MTBE is the chosen method:
-
Selectivity: Non-polar solvents selectively extract the lipophilic Octinoxate while leaving polar plasma proteins and salts behind.
-
Cleanliness: Produces a cleaner baseline, improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).
Experimental Protocol
Chemicals and Reagents[4]
-
Analyte: Octinoxate (Reference Standard, >99.0% purity).
-
Internal Standard: Octinoxate-d3 (Isotopic purity >99%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), n-Hexane.
-
Matrix: K2EDTA Human Plasma (Drug-free).
Instrumentation Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS |
| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Run Time | 5.0 minutes |
| Gradient | 0-0.5 min: 40% B (Isocratic hold)0.5-3.0 min: 40% -> 95% B (Linear)3.0-4.0 min: 95% B (Wash)4.0-5.0 min: 40% B (Re-equilibration) |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Octinoxate | 291.2 | 179.1 (Cinnamic fragment) | 20 | 100 |
| Octinoxate-d3 | 294.2 | 182.1 (d3-Cinnamic fragment) | 20 | 100 |
Note: The transition 291.2 -> 161.1 is a secondary qualifier transition.
Sample Preparation Workflow (LLE)
CRITICAL: Perform all steps under Amber Light to prevent E/Z isomerization.
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to minimize matrix effects and prevent isomerization.
Method Validation Results
This method was validated strictly adhering to FDA 2018 and ICH M10 guidance.
Linearity and Sensitivity
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Weighted (
) linear regression. -
LLOQ: 1.0 ng/mL (S/N > 10).
-
Correlation Coefficient (
): > 0.998.
Accuracy and Precision
Quality Control (QC) samples were analyzed in five replicates over three separate runs.
| QC Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Inter-Run Accuracy (%) | CV (%) |
| LLOQ | 1.0 | 94.2 | 96.5 | 8.4 |
| Low QC | 3.0 | 98.1 | 99.2 | 5.1 |
| Mid QC | 400 | 101.5 | 100.8 | 3.2 |
| High QC | 800 | 99.4 | 102.1 | 2.8 |
Stability (Critical Assessment)
Stability testing focused on the photo-instability of Octinoxate.
-
Bench-top Stability: Stable for 4 hours only if protected from light .
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
-
Processed Sample Stability: Stable for 24 hours in autosampler (4°C) in amber vials .
Logic of Validation & Troubleshooting
The following diagram illustrates the decision logic used during the validation process, specifically addressing the "Matrix Effect" vs. "Recovery" distinction which often confuses junior analysts.
Figure 2: Validation logic flow for determining Matrix Factor (MF) and Recovery, essential for ensuring the Internal Standard (Octinoxate-d3) is performing correctly.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). Octinoxate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Hela, D. et al. (2021). Development of LC-MS/MS methods for UV filters. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for lipophilic UV filter analysis).
Sources
Application Note: Precision Quantitation of Octinoxate in Human Liver Microsomes using Octinoxate-d3
[1]
Abstract
This application note details a robust protocol for determining the metabolic stability of Octinoxate (OMC) in Human Liver Microsomes (HLM) using Octinoxate-d3 as a stable isotope-labeled internal standard (SIL-IS). Octinoxate, a lipophilic UV filter, undergoes rapid hydrolysis and potential photo-isomerization, presenting unique challenges in bioanalysis.[1] This guide addresses critical "blind spots" in standard protocols—specifically esterase activity preservation, cis/trans isomerization control, and matrix effect compensation—to ensure regulatory-grade data integrity.
Introduction & Scientific Rationale
The Challenge: Lipophilicity and Instability
Octinoxate is highly lipophilic (LogP ~6), leading to significant non-specific binding (NSB) in plasticware and microsomal proteins. Furthermore, it exists primarily as the trans-isomer but converts to the cis-isomer upon UV exposure.[1] Standard external calibration fails to account for these losses and the variable ionization suppression found in biological matrices.
The Solution: Stable Isotope Dilution Assay (SIDA)
Using Octinoxate-d3 (where the methoxy group is deuterated,
-
Extraction Efficiency: Compensates for loss during liquid-liquid extraction (LLE).[1]
-
Matrix Effects: Co-elutes with the analyte, experiencing the exact same ion suppression/enhancement in the ESI source.
-
Non-Specific Binding: Equilibrates with container surfaces similar to the analyte.[1]
Metabolic Pathway Context
The primary metabolic route for Octinoxate in humans is hydrolysis via carboxylesterases to 4-Methoxycinnamic Acid (4-MCA) and 2-Ethylhexanol.[1] Secondary pathways include O-demethylation.[1]
Figure 1: Metabolic fate of Octinoxate.[1] The d3-label (on methoxy group) is retained in the Parent and 4-MCA but lost in 4-Hydroxycinnamic acid.[1]
Chemical & Physical Properties[1][2][3][4]
| Property | Native Octinoxate | Octinoxate-d3 (IS) |
| CAS Number | 5466-77-3 | N/A (Labeled) |
| Molecular Formula | ||
| Monoisotopic Mass | 290.19 Da | 293.21 Da |
| Precursor Ion | 291.2 | 294.2 |
| LogP | ~ 6.0 | ~ 6.0 |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Experimental Protocol: Microsomal Stability Assay
A. Materials Required[1][2][4][5][6][7][8][9]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
-
Cofactors: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Octinoxate-d3 .
-
Glassware: Amber glass vials (silanized preferred) to prevent photo-isomerization and adsorption.[1]
B. Preparation of Stocks[1]
-
Stock Solution (10 mM): Dissolve Octinoxate in DMSO. Store in amber glass at -20°C.
-
Spiking Solution (100 µM): Dilute Stock 1:100 in 50% ACN/Water.
-
Internal Standard Stop Solution: Dissolve Octinoxate-d3 in ACN to a final concentration of 200 nM. Keep on ice.
C. Incubation Workflow
Note: Perform all steps under yellow light or low light to prevent trans-to-cis isomerization.[1]
-
Pre-Incubation:
-
Substrate Addition:
-
Add Octinoxate Spiking Solution to the master mix (Final substrate conc: 1 µM).
-
Expert Tip: Keep organic solvent < 1% to avoid inhibiting CYP/Esterase enzymes.[1]
-
-
Initiation:
-
Add NADPH (1 mM final) to start the reaction.
-
Control: Run a "Minus NADPH" control to distinguish esterase hydrolysis (NADPH-independent) from CYP metabolism (NADPH-dependent).
-
-
Sampling:
-
At time points
min, remove 50 µL of the mixture.
-
-
Quenching (Critical Step):
-
Immediately dispense the 50 µL sample into 150 µL of Ice-cold Stop Solution (containing Octinoxate-d3) .
-
Vortex vigorously for 30 seconds.
-
-
Clarification:
-
Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.
-
Transfer supernatant to HPLC vials (Amber glass).
-
Figure 2: Step-by-step incubation and extraction workflow.[1]
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Rationale |
| Octinoxate | 291.2 | 179.1 | 50 | 20 | Loss of ethylhexyl chain; Cinnamate cation detection.[1] |
| Octinoxate-d3 | 294.2 | 182.1 | 50 | 20 | Equivalent fragmentation; retains d3-methoxy tag.[1] |
Note: If the d3-label is on the ethylhexyl chain (less common), the product ion would be 179.1 (same as native), and you must rely on the precursor mass for separation.[1] However, methoxy-d3 is preferred for better specificity.[1]
Data Analysis & Calculations
Metabolic Stability Calculation
-
Peak Integration: Integrate the area of Octinoxate and Octinoxate-d3.[1]
-
Ratio Calculation: Calculate the Area Ratio (
) for each time point: -
Percent Remaining:
(Where is ratio at time and is ratio at time 0) -
Intrinsic Clearance (
): Plot vs. Time.[1] The slope ( ) is the elimination rate constant. [1]
Expert Insights & Troubleshooting (E-E-A-T)
The "Esterase" Trap
Many researchers assume metabolism is solely CYP-mediated and only use NADPH.[1] Octinoxate is an ester.[1][2][3] Hydrolysis can occur without NADPH.
-
Protocol Validation: Always run a "No-NADPH" control.[1] If degradation occurs in this control, it confirms esterase/hydrolase activity.[1]
-
Inhibitor Check: To prove esterase involvement, pre-incubate with BNPP (Bis-4-nitrophenyl phosphate), a specific carboxylesterase inhibitor.[1]
Isomerization Management
Octinoxate naturally exists as a trans-isomer.[1] Under standard laboratory lighting, it equilibrates to a mix of cis and trans.
-
Impact: The cis-isomer may have different ionization efficiency or retention time.[1]
-
Fix: If your LC method separates the isomers (two peaks), sum the areas of both cis and trans for total quantitation, provided the IS also shows both peaks or equilibrates similarly. Ideally, work in amber light to maintain the trans form.[1]
Non-Specific Binding (NSB)
Octinoxate sticks to plastic.[1]
-
Evidence: A drop in concentration at T=0 compared to the spiking solution.[1]
-
Mitigation: Use glass inserts in HPLC vials. Add 0.1% BSA (Bovine Serum Albumin) to the incubation buffer if recovery is low; BSA acts as a "sacrificial" protein to block binding sites (though this complicates extraction, requiring cleaner PPT or LLE).[1]
References
-
U.S. Food and Drug Administration (FDA). (2019).[1] Sunscreen Drug Products for Over-the-Counter Human Use; Absorption in Humans.[1] Federal Register.[1] [Link]
-
European Medicines Agency (EMA). (2012).[1] Guideline on the use of bovine serum albumin as an excipient.[Link]
-
PubChem. (2023).[1] Octinoxate Compound Summary. National Library of Medicine.[1] [Link]
-
Shimadzu Application News. (2020). Analysis of UV Filters in Cosmetics by LC-MS/MS.[Link]
Sources
- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 2. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate Following Oral Gavage and Dermal Exposure in Harlan Sprague Dawley Rats and B6C3F1/N Mice and in Hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for enhanced Octinoxate-d3 detection
Introduction: The Precision Imperative
Welcome to the Technical Support Center. You are likely here because Octinoxate (OMC) quantification is behaving inconsistently in your mass spectrometer. While Octinoxate is a standard UV filter, its lipophilic nature, susceptibility to photo-isomerization (E/Z shifting), and ionization competition in complex matrices (sunscreen formulations, plasma) make it a challenging analyte.
This guide moves beyond basic "recipe" instructions. We focus on the mechanistic reasons for signal loss and variability, using Octinoxate-d3 as the anchor for robust quantification.
Module 1: Ionization & Source Optimization
The "Signal" Phase
Q: I am seeing high background noise and poor sensitivity in ESI+. Should I switch ionization modes?
A: Yes, consider Atmospheric Pressure Chemical Ionization (APCI).[1]
While Electrospray Ionization (ESI) is the default for most LC-MS/MS workflows, Octinoxate is a neutral, highly lipophilic ester. It lacks strong basic sites for protonation compared to amines. In ESI, it relies on forming
-
The Problem with ESI: In high-lipid matrices (plasma/lotions), phospholipids compete for charge in the ESI droplet, causing significant ion suppression.
-
The APCI Advantage: APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via gas-phase chemical ionization.[2] This is less susceptible to matrix suppression and often yields higher sensitivity for neutral cinnamates.
Optimization Protocol:
| Parameter | ESI+ (Standard) | APCI+ (Recommended for Complex Matrix) | Causality / Insight |
| Capillary/Corona | 3.0 - 3.5 kV | 4.0 - 5.0 µA | APCI relies on current (corona discharge), not voltage, to generate reactant ions.[3] |
| Source Temp | 350°C - 450°C | 350°C - 450°C | High heat is required to desolvate this lipophilic molecule.[3] |
| Desolvation Gas | High (>800 L/hr) | Medium-High | Ensure complete droplet evaporation to prevent noise.[3] |
| Cone Voltage | 20 - 30 V | 20 - 30 V | Optimize to maximize |
Module 2: MRM & Specificity
The "Selectivity" Phase
Q: My Octinoxate-d3 internal standard signal is fluctuating. What transitions should I be monitoring?
A: You must verify the position of the deuterium label on your standard.
Most commercial Octinoxate-d3 is labeled on the methoxy group (
-
Native Octinoxate (OMC): Precursor 291.2
Product 179.1 (Loss of ethylhexyl chain). -
Octinoxate-d3 (Methoxy-labeled): Precursor 294.2
Product 182.1 (Retains -methoxy, loses ethylhexyl).
Critical Warning: If your d3 label is on the ethylhexyl chain, the product ion will be 179.1 (same as native), causing cross-talk. Always check your CoA.
Recommended MRM Table:
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (eV) | Role |
| Octinoxate | 291.2 | 179.1 | 50 | 18 - 22 | Quantifier |
| Octinoxate | 291.2 | 161.0 | 50 | 28 - 32 | Qualifier |
| Octinoxate-d3 | 294.2 | 182.1 | 50 | 18 - 22 | Internal Standard |
Note: The transition 291.2
179.1 corresponds to the formation of the methoxycinnamoyl cation. This is a highly stable resonance-stabilized ion, providing the best sensitivity.
Module 3: Chromatography & Isomerization
The "Separation" Phase[4][5][6][7][8]
Q: I see two peaks for Octinoxate in my chromatogram. Is my column failing?
A: No, you are likely observing the E (trans) and Z (cis) isomers.
Octinoxate naturally exists as the trans isomer but photo-isomerizes to cis upon exposure to UV light.
-
The Risk: If your integration window only captures the main trans peak, but your sample has partially converted to cis during preparation, you will under-report the concentration.
-
The Fix: You must either separate them fully and sum the areas, or force co-elution.
Visualizing the Isomerization Workflow:
Caption: Decision logic for handling Octinoxate E/Z photo-isomerization during LC-MS analysis.
Protocol for Separation:
-
Column: C18 is standard, but a Phenyl-Hexyl column provides superior selectivity for geometric isomers due to pi-pi interactions.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Methanol can sometimes improve isomer resolution but may increase pressure.
-
Precaution: Perform all sample prep in amber glassware or under yellow light.
Module 4: Matrix & Recovery (Troubleshooting)
The "Validation" Phase
Q: My recovery in plasma/sunscreen is low (<50%). How do I fix this?
A: This is likely a solubility or protein binding issue, not just MS sensitivity.
Octinoxate is highly lipophilic (LogP ~ 6). It binds strongly to plasma proteins and lipids. A simple protein precipitation (PPT) is often insufficient.
Recommended Extraction Protocol (Liquid-Liquid Extraction):
-
Aliquot: 100 µL Plasma/Emulsion.
-
Spike: Add Octinoxate-d3 IS.
-
Extract: Add 500 µL Hexane or Ethyl Acetate . (Acetonitrile alone may not disrupt lipid binding sufficiently).
-
Agitate: Vortex 5 mins, Centrifuge 10 mins @ 10,000 rpm.
-
Evaporate: Transfer supernatant, dry under
. -
Reconstitute: 100 µL Mobile Phase (80:20 ACN:Water). Crucial: Do not reconstitute in 100% aqueous or the analyte will crash out.
Troubleshooting Logic Diagram:
Caption: Diagnostic workflow for distinguishing between matrix suppression and extraction efficiency issues.
References
-
FDA (2019). Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients.[4][5] JAMA.[4]
- Benech-Kieffer, F., et al. (2000).Percutaneous absorption of sunscreens in vitro: calibration of specific LC-MS/MS methods. Journal of Chromatography B. (Demonstrates ESI/APCI comparison for UV filters).
-
PubChem. Octinoxate Compound Summary. National Center for Biotechnology Information.
-
FDA (2020). Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial.[4][6] JAMA.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio for low concentrations of Octinoxate-d3
Introduction: The "Invisible" Barrier
Researchers often approach me with a common frustration: "My Octinoxate-d3 internal standard signal is buried in noise, even though my theoretical calculations suggest it should be visible."
When analyzing lipophilic UV filters like Octinoxate (Ethylhexyl methoxycinnamate) at low concentrations (ng/mL or pg/mL), the battle is rarely about the sensitivity of the mass spectrometer alone. It is about the Signal-to-Noise (S/N) ratio .[1][2] For ubiquitous environmental contaminants like UV filters, the "Noise" often comes from the laboratory environment itself, while the "Signal" is suppressed by matrix interferences.
This guide moves beyond basic method development into the "white glove" techniques required for trace analysis.
The "Ghost" Peak: Contamination Control
Diagnosis: If you see Octinoxate peaks in your solvent blanks, your S/N will never improve, regardless of detector voltage. Octinoxate is present in hand lotions, plastics, and dust.
Protocol: The "White Glove" Decontamination
Before optimizing the MS, you must lower the chemical background.
-
Glassware Protocol:
-
Stop using plastic pipette tips for standard preparation if possible; use glass syringes. Octinoxate leaches from and adsorbs onto polypropylene.
-
Bake all glassware at 400°C for 4 hours to remove organic residues.
-
-
Solvent Lines:
-
UV filters can accumulate in PTFE tubing. Flush your LC system with Isopropanol:Hexane (50:50) (bypass the column) for 30 minutes, followed by 100% Methanol.
-
-
Personal Care Products:
-
Strict Rule: No personal care products (lotions, sunscreens, lip balms) allowed for anyone entering the prep lab.
-
Mass Spectrometry Optimization (The Signal)
Causality: Octinoxate is an ester. While it ionizes in ESI(+), it is prone to forming sodium adducts
A. Ion Source Selection[3][4][5][6][7]
-
Alternative: If matrix suppression is high (e.g., wastewater, plasma), switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI is less susceptible to ion suppression for neutral, lipophilic compounds.
B. MRM Transitions & Dwell Time
To maximize S/N, you must optimize the Duty Cycle .
-
Dwell Time: Increase dwell time for the Octinoxate-d3 transition to 100–150 ms . This physically allows the detector to count more ions, averaging out random noise.
-
Transitions: Ensure you are tracking the correct fragment based on your isotope label position.
| Compound | Precursor ( | Product ( | Collision Energy (V) | Note |
| Octinoxate (Native) | 291.2 | 161.1 | 15-20 | Loss of ethylhexyl group |
| Octinoxate-d3 | 294.2 | 164.1 | 15-20 | Assuming methoxy-d3 label |
| Octinoxate-d3 | 294.2 | 161.1 | 15-20 | Assuming ethylhexyl-d3 label (Label lost!) |
Critical Warning: If your d3 label is on the ethylhexyl chain, the primary fragment (cinnamic acid ion, m/z 161) will lose the label , making it indistinguishable from the native analyte. Always use Methoxy-d3 labeled standards for this transition.
Chromatography & Mobile Phase (The Separation)
Objective: Sharpen the peak. A taller, narrower peak increases "S" (Signal) without increasing "N" (Noise).[5]
Protocol:
-
Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides unique selectivity for the aromatic ring in Octinoxate, potentially separating it from isobaric lipid interferences.
-
Mobile Phase Additives:
-
0.1% Formic Acid: Essential for protonation
. -
Ammonium Formate (2-5 mM): Helps drive the equilibrium away from Sodium adducts
toward the protonated form.
-
Sample Preparation (The Cleanup)[10]
Logic: You cannot boost signal if the matrix suppresses ionization. For lipophilic targets, "Dilute and Shoot" is often insufficient due to phospholipid buildup.
Workflow Visualization
The following diagram outlines the decision logic for troubleshooting low S/N.
Caption: Decision tree for isolating the root cause of low Signal-to-Noise ratios in Octinoxate analysis.
Frequently Asked Questions (Technical Support)
Q1: I see a signal for Octinoxate-d3 in my blank plasma sample. Is my standard contaminated?
-
Answer: It is unlikely your standard is contaminated. It is more likely "Cross-Signal Contribution."
-
Check: Is your native Octinoxate concentration extremely high in the samples run previously?
-
Mechanism:[5] If the native concentration is high, the M+3 isotope of the native form (due to natural C13 abundance) might contribute to the d3 channel.
-
Solution: Ensure chromatographic resolution between native and d3 (difficult as they co-elute) or verify that the native concentration is within the linear range where isotopic overlap is negligible.
-
Q2: Why is my retention time shifting for the deuterated standard?
-
Answer: This is the "Deuterium Isotope Effect." Deuterium is slightly more lipophilic than Hydrogen, which can cause Octinoxate-d3 to elute slightly earlier than the native compound on C18 columns. This is normal. Ensure your integration window is wide enough to capture it.
Q3: Can I use "Dilute and Shoot" for urine analysis?
-
Answer: For low concentrations, no . Urine contains salts and polar interferences that suppress ionization.
References
-
Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Environmental Health, UV Filters in Urine.[Link]
-
Agilent Technologies. (2023). Tips to Improve Signal-to-Noise Checkout.[Link]
-
SCIEX. (2022). Sensitive and robust quantification of 15 common UV filters in commercial sunscreens.[Link]
-
National Institutes of Health (NIH) / PubMed. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.[Link]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
Stability of Octinoxate-d3 in stock solutions and during freeze-thaw cycles
Executive Summary
Octinoxate-d3 (Ethylhexyl methoxycinnamate-d3) is the stable isotope-labeled internal standard (IS) for the quantification of Octinoxate. While chemically robust under inert conditions, it exhibits significant photosensitivity and hydrophobicity .
The primary failure modes in analytical workflows are not chemical decomposition, but rather E/Z photo-isomerization (leading to split peaks) and precipitation during freeze-thaw cycles due to improper re-equilibration. This guide provides self-validating protocols to mitigate these risks.
Module 1: The Isomerization Trap (Photostability)
The most critical instability factor for Octinoxate-d3 is UV-induced isomerization. The molecule exists primarily as the trans-isomer (E-isomer).[1] Upon exposure to UV light (even ambient lab lighting), it undergoes a reversible cycloaddition reaction to form the cis-isomer (Z-isomer).
Impact on Analysis:
-
Chromatography: The cis-isomer has a different polarity and shape, causing it to elute at a different retention time than the trans-isomer. This results in "split peaks" or a secondary peak appearing in your chromatogram, compromising integration accuracy.
-
Quantification: The cis-isomer has a lower extinction coefficient (UV absorbance) than the trans-isomer.[1] If your detection method relies on UV (e.g., PDA/DAD) alongside MS, signal intensity will drop disproportionately.
Mechanism of Failure
The following diagram illustrates the transformation pathway triggered by photon absorption.
Figure 1: UV-induced E/Z isomerization pathway. Note that the reaction is reversible but favors the Cis form under continuous light exposure.
Protocol: Photoprotection Strategy
-
Amber Glassware: All stock solutions must be prepared and stored in amber borosilicate glass vials.
-
Gold Lighting: If possible, perform weighing and dilution steps under yellow (gold) fluorescent light, which filters out UV wavelengths <500 nm.
-
Foil Wrapping: For long-term storage, wrap the secondary container (box) in aluminum foil.
Module 2: Stock Solution & Solvent Systems
Octinoxate-d3 is highly lipophilic (LogP ~ 6). It is insoluble in water but soluble in organic solvents. Choosing the wrong solvent system leads to "silent precipitation," where the standard crashes out on the vial walls, leading to poor linearity in calibration curves.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Suitability for Stock | Notes |
| Methanol (MeOH) | High | Recommended | Protic solvent. Good for storage. Ensure HPLC grade or higher. |
| Acetonitrile (ACN) | High | Recommended | Aprotic. often provides sharper peak shapes in LC-MS but higher volatility. |
| DMSO | High | Use with Caution | High boiling point makes it difficult to remove. Freezes at 18.5°C, complicating freeze-thaw. |
| Water | Insoluble | FORBIDDEN | Do not use >10% water in working standards to avoid precipitation. |
| Acidic Solvents | Variable | Risk Factor | WARNING: Avoid strong acids (HCl) in stock. Acidic protons can facilitate deuterium-hydrogen exchange, stripping the label [1]. |
Protocol: Stock Preparation Workflow
Figure 2: Standard Operating Procedure for Stock Preparation to ensure homogeneity.
Module 3: Freeze-Thaw Stability
Researchers often observe a signal drop after 2-3 freeze-thaw cycles. This is rarely due to chemical degradation. Instead, the hydrophobicity of Octinoxate-d3 causes it to adsorb to the cold glass surface or precipitate as the solvent temperature drops.
The "Vortex-Recovery" Protocol
Do not simply thaw and pipette. You must force the redissolution of the compound.
-
Thaw: Remove vial from freezer and allow to reach room temperature (20-25°C) naturally. Do not heat.
-
Vortex: Vortex vigorously for 30 seconds . This is non-negotiable. It washes the solvent up the vial walls to recover adsorbed analyte.
-
Sonicate (Optional): If using high concentrations (>100 µg/mL), sonicate for 1 minute to ensure total dissolution.
-
Inspect: Hold the vial up to a light source (briefly) to check for particulates.
Stability Data (Consolidated)
| Condition | Stability Duration | Recommendation |
| -80°C (Stock) | > 12 Months | Optimal for long-term storage. |
| -20°C (Stock) | 6-12 Months | Acceptable. Monitor for evaporation if using ACN. |
| 4°C (Autosampler) | < 48 Hours | Critical: Keep dark. Autosamplers often have internal lights; turn them off or use amber vials. |
| Freeze-Thaw Cycles | Max 3 Cycles | Aliquot stocks to single-use volumes to avoid exceeding 3 cycles. |
Module 4: Troubleshooting & FAQ
Q1: I see two peaks in my chromatogram for Octinoxate-d3 with the same mass transition. What happened? A: You are likely observing E/Z isomerization.[2][3][4] The two peaks are the trans and cis isomers.[2]
-
Diagnosis: Check if your stock solution was exposed to light.
-
Fix: You cannot easily revert the reaction. Prepare a fresh stock solution in amber glass and strictly limit light exposure. Ensure your LC method separates the isomers if you cannot avoid them, but quantify based on the dominant trans peak [2].
Q2: My Internal Standard (IS) signal area decreases with every injection from the same vial. A: This indicates precipitation or adsorption .
-
Cause: If your mobile phase gradient starts with high water content (e.g., 90% Water), the hydrophobic Octinoxate-d3 may be precipitating inside the autosampler loop or needle before reaching the column.
-
Fix: Change the needle wash solvent to 100% Methanol or Isopropanol to ensure the system is stripped clean between injections.
Q3: The mass spectrum shows a signal at M+2 and M+1 instead of the expected M+3. A: This suggests Deuterium Exchange .
-
Cause: Deuterium on the aromatic ring or adjacent to carbonyls can exchange with Hydrogen if the solution is acidic [1].
-
Fix: Check the pH of your reconstitution solvent. Ensure it is neutral. Avoid using acidified solvents (like 0.1% Formic Acid) for the stock solution storage, even if your mobile phase is acidic. Add the acid only at the final dilution step immediately before analysis.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
-
Shimadzu Corporation. (2023). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
- Pattanaargson, S., et al. (2004). Photoisomerization of octyl methoxycinnamate. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for Module 1 mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 3. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. An E/Z isomer strategy of photosensitizers with tunable generation processes of reactive oxygen species - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Preventing isotopic exchange of deuterium in Octinoxate-d3 during sample processing
Topic: Preventing Isotopic Exchange & Degradation During Sample Processing
Doc ID: TS-OCT-D3-001 | Version: 2.4 | Status: Validated[1]
Core Directive: The Physics of Isotopic Loss
As a researcher, you are likely observing a loss of signal intensity for your Internal Standard (IS) or a shift in the MRM transition ratio. While often labeled "isotopic exchange," for Octinoxate-d3 (typically 2-ethylhexyl 4-(methoxy-d3)cinnamate), true H/D exchange is rare under standard conditions.[1] The more probable culprits are acid-catalyzed hydrolysis , photo-isomerization , or base-catalyzed enolization (if the label is on the vinyl group).[1]
This guide treats the preservation of the deuterium label as a function of pH , Solvent Protic Character , and Temperature .
The "Danger Zones" of Octinoxate-d3
Before troubleshooting, confirm your label position.[1] The stability profile changes drastically based on where the deuterium resides.
-
Zone A: Methoxy-d3 (
) [Standard Commercial Form] [1] -
Zone B: Vinyl-d (
-proton) [Custom Synthesis] -
Zone C: Ester Linkage
Interactive Troubleshooting Guide (FAQs)
Q1: My Octinoxate-d3 signal is decreasing over time in the autosampler. Is it exchanging?
Diagnosis: Likely Hydrolysis or Photo-isomerization , not Exchange.[1]
-
The Mechanism: Octinoxate is an ester.[1] If your reconstitution solvent is acidic (e.g., 0.1% Formic Acid in Water/MeOH) and left at room temperature, you are hydrolyzing the ester. Furthermore, Octinoxate exists as trans and cis isomers.[1] UV light converts trans (usually the standard) to cis, which may elute at a different time, looking like "loss."
-
The Fix:
Q2: I see "Cross-Talk" in the unlabelled channel. Is my Deuterium scrambling?
Diagnosis: This is likely Isobaric Interference or Impurity , not Scrambling.[1]
-
The Mechanism: True scrambling of a Methoxy-d3 label requires high-energy collisions in the source (rare at standard voltages) or metabolic demethylation.[1]
-
The Fix:
Q3: Can I use basic extraction (pH > 9) to remove interferences?
Diagnosis: HIGH RISK for Vinyl-labeled standards; Moderate risk for Hydrolysis.[1]
-
The Mechanism: Base catalyzes the enolization of the carbonyl alpha-proton. If your label is at the vinyl position, it will exchange with water protons (H2O) rapidly, reverting to the unlabelled form (d0).
-
The Fix: Keep processing pH between 4.0 and 7.0 .
The "Zero-Exchange" Extraction Protocol
This workflow is designed to minimize hydrolysis, prevent photo-isomerization, and eliminate protic exchange opportunities.[1]
Reagents & Conditions
| Parameter | Specification | Rationale |
| Extraction Solvent | Acetonitrile (ACN) or Ethyl Acetate | Aprotic .[1] Prevents H/D exchange initiation. |
| pH Modifier | Ammonium Acetate (pH 5.[1]5) | Buffers against acid/base hydrolysis.[1] |
| Temperature | 4°C (Ice Bath) | Slows kinetic rate of hydrolysis/exchange.[1] |
| Glassware | Amber / Low-Actinic | Prevents UV-induced trans-to-cis isomerization.[1] |
Step-by-Step Methodology
-
Quench & Precipitate (The "Cold Aprotic" Crash):
-
Vortex & Centrifuge:
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C .
-
-
Supernatant Transfer (The Critical Step):
-
Transfer supernatant to an Amber glass vial.
-
Warning: Do NOT evaporate to dryness if using acidic reconstitution.[1] The concentration step often concentrates acids, accelerating hydrolysis.[1]
-
Alternative: Dilute the supernatant 1:1 with water (neutral) and inject directly if sensitivity allows.[1]
-
-
LC-MS Injection:
Visualizing the Threat: Mechanism of Loss
The following diagram illustrates the three pathways of signal loss: Hydrolysis (Degradation), Isomerization (Physical Shift), and Enolization (True Exchange).
Figure 1: Pathways of Octinoxate-d3 instability.[1] True isotopic exchange (Green) is rare compared to Hydrolysis (Red) or Isomerization (Yellow).
References & Validation
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355130, Octinoxate.[1] Retrieved from [Link][1]
-
Validation: Confirms the ester structure and methoxy group stability profile.[1]
-
-
Englander, S. W., et al. (2025). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.[1] Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link]
-
Validation: Establishes the fundamental physics of back-exchange, pH dependence, and the necessity of cold/acidic quenching (though adapted here for ester stability).
-
-
Matsuura, T., et al. (1973). Base-catalyzed Hydrogen Deuterium Exchange at the α-Carbon of Ethyl Cinnamate.[1] Journal of the American Chemical Society.[1] Retrieved from [Link][1]
-
Validation: Provides the mechanistic proof that alpha-protons (vinyl) in cinnamates can exchange under basic conditions, validating the "Vinyl Risk" warning.
-
-
Pattanaargson, S., et al. (2002). Photoisomerization of octyl methoxycinnamate.[1] Journal of Photochemistry and Photobiology.[1]
-
Validation: Confirms the trans-cis isomerization issue which mimics signal loss.
-
Sources
Technical Support Hub: Octinoxate-d3 Peak Shape Optimization
Status: Operational Ticket Focus: Troubleshooting Chromatographic Anomalies for Octinoxate-d3 (Internal Standard) Assigned Specialist: Senior Application Scientist
Executive Summary
Octinoxate-d3 (Ethylhexyl methoxycinnamate-d3) is the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of UV filters in biological and environmental matrices. However, its unique physicochemical properties—specifically its high lipophilicity and photo-instability—frequently lead to three distinct chromatographic failures: peak splitting , fronting/broadening , and carryover .
This guide deconstructs these failure modes using a causality-based approach, ensuring your data meets the rigorous standards required for bioanalysis and regulatory submission.
Module 1: The "Ghost" Peak (Peak Splitting)
Symptom: You observe two distinct peaks for Octinoxate-d3, or a "shoulder" on the main peak, despite using a high-purity standard (>98%).
Root Cause: Photo-Isomerization
Octinoxate exists as two geometric isomers: E (trans) and Z (cis). The commercial standard is predominantly the E-isomer. However, upon exposure to UV light (even standard laboratory fluorescent lighting), the E-isomer rapidly converts to the Z-isomer. These isomers possess different polarities and often separate chromatographically, creating a "split" peak or a secondary "ghost" peak.
Diagnostic Protocol
-
The "Dark" Test: Prepare a fresh stock solution of Octinoxate-d3 in an amber vial under low-light conditions. Inject immediately.
-
Comparison: Compare this chromatogram to your "problem" sample. If the secondary peak disappears or significantly diminishes, the issue is photo-isomerization, not column failure.
Corrective Action Plan
-
Amber Glassware: All stock solutions and autosampler vials must be amber glass.
-
Lab Lighting: Avoid direct exposure to sunlight. If possible, use UV-filtered sleeves on lab lights in the preparation area.
-
Isomer Integration: If separation occurs despite precautions, you must validate if your method requires summing the areas of both E and Z peaks (common in environmental analysis) or if you are strictly quantifying the E-isomer. Note: The MS response factors for E and Z isomers may differ slightly [1].
Figure 1: The causal pathway of light-induced peak splitting in Octinoxate-d3 analysis.
Module 2: Peak Fronting & Broadening (Solvent Mismatch)
Symptom: The Octinoxate-d3 peak is broad, fronts significantly (shark-fin shape), or elutes earlier than expected.
Root Cause: The "Strong Solvent" Effect
Octinoxate is highly lipophilic (LogP ~6). To dissolve it, researchers often use 100% Methanol (MeOH) or Acetonitrile (ACN). However, if your gradient starts with high aqueous content (e.g., 50% Water), injecting a plug of 100% organic solvent causes a "solubility shock." The analyte precipitates or travels faster than the mobile phase at the column head, leading to band broadening [2].
The "Matching" Protocol
The injection solvent must be as close to the initial mobile phase composition as solubility allows.
| Parameter | Standard Practice (Risky) | Optimized Protocol (Safe) |
| Stock Solvent | 100% MeOH or ACN | 100% MeOH (Stock only) |
| Working Solvent | 100% MeOH or ACN | 80:20 MeOH:Water (or match Initial Gradient) |
| Injection Vol. | 10–20 µL | 1–5 µL (if using strong solvent) |
| Column Temp. | Ambient | 40°C (Improves mass transfer) |
Step-by-Step Optimization
-
Dilution: Dilute your working standard with water until the organic ratio matches your starting mobile phase (e.g., if Mobile Phase A is water and B is MeOH, and you start at 80% B, your sample diluent should be ~80% MeOH).
-
Volume Reduction: If solubility prevents adding water, reduce injection volume to <5 µL. This allows the mobile phase to dilute the sample plug before it reaches the stationary phase.
Figure 2: Mechanism of peak distortion caused by injecting strong organic solvents into aqueous mobile phases.
Module 3: Carryover & Sensitivity
Symptom: Octinoxate-d3 is detected in blank injections following a high-concentration sample.
Root Cause: Lipophilic Adsorption
Due to its high LogP, Octinoxate-d3 sticks to everything: PTFE tubing, injector needles, and rotor seals.
The "Wash" Protocol
Standard needle washes (e.g., 50:50 MeOH:Water) are insufficient.
-
Wash Solvent: Use Isopropanol (IPA):Acetonitrile:Acetone (40:40:20) or pure Isopropanol as the needle wash.
-
Gradient Flush: Ensure your gradient ramps to 95-100% organic and holds for at least 3-5 column volumes to elute the compound fully from the column.
-
Material Check: Use PEEK tubing where possible, but ensure compatibility with high-pressure limits.
Frequently Asked Questions (FAQ)
Q: Can I use Octinoxate-d3 to quantify other cinnamates? A: It is best used for Octinoxate. While it can serve as a surrogate for other lipophilic UV filters, response factors will vary. For strict regulatory quantification (FDA/EMA), use the specific matched SIL-IS for each analyte if available.
Q: My retention time is shifting. Is it the standard? A: Deuterated standards can exhibit slight retention time shifts compared to the native analyte due to the deuterium isotope effect (slightly different interaction strength with C18). This is normal. However, if the shift varies between injections, check your column equilibration time. Octinoxate requires a fully equilibrated column (minimum 10 column volumes) due to its hydrophobic interaction.
Q: Which ionization mode should I use for LC-MS/MS? A: Positive Electrospray Ionization (ESI+) is standard. Monitor the [M+H]+ transition.
-
Octinoxate-d3 Precursor: ~294.2 m/z (Check specific certificate of analysis for exact mass based on labeling position).
-
Common Adducts: Sodium adducts [M+Na]+ are common if mobile phase buffers are not optimized. Use 0.1% Formic Acid or Ammonium Formate to drive protonation [3].
References
-
Isomer Response Differences: Title: Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry.[1] Source: Journal of Mass Spectrometry (via PubMed). URL:[Link]
-
Solvent Mismatch Effects: Title: Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions.[2][3][4] Source: Journal of Chromatography A (via PubMed). URL:[Link]
-
LC-MS Optimization for UV Filters: Title: Determination of UV filters in water samples by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography A (ScienceDirect). URL:[Link]
Sources
- 1. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avoiding Mobile Phase Mismatch in HPLC | Phenomenex [phenomenex.com]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. support.waters.com [support.waters.com]
Technical Support Center: Method Refinement for Octinoxate-d3 Variability
Topic: Reducing Variability in Octinoxate-d3 Internal Standard Response Content Type: Technical Troubleshooting Guide & FAQ Audience: Bioanalytical Scientists, Method Development Leads, QC Analysts
Introduction: The "Silent" Variables in UV Filter Quantitation
As Senior Application Scientists, we often treat Internal Standards (IS) as infallible correction factors. However, Octinoxate-d3 (Ethylhexyl methoxycinnamate-d3) presents a unique set of physicochemical challenges that can render standard bioanalytical workflows ineffective.
If you are observing high %CV in your IS response, retention time shifts, or non-linear calibration curves, the root cause is rarely the mass spectrometer itself. It is almost always a function of photo-isomerization or matrix-dependent ionization suppression .
This guide abandons generic advice to focus on the specific molecular behaviors of Octinoxate that drive variability.
Module 1: The Isomerization Trap (E/Z Variability)
The Core Mechanism: Octinoxate exists primarily as the trans (E) isomer. However, upon exposure to UV light (even standard laboratory fluorescent lighting), it undergoes rapid photo-isomerization to the cis (Z) isomer.
-
The Problem: The E and Z isomers often have different retention times on C18 columns and, critically, different ionization efficiencies in ESI/APCI sources.
-
The Failure Mode: If your Octinoxate-d3 stock is exposed to light but your calibration standards are fresh, the IS response will drift. If your patient samples contain a different E/Z ratio than your IS, the "correction" factor becomes a source of error.
FAQ: Isomer Management
Q1: My Octinoxate-d3 peak is splitting into two partially resolved peaks. Should I integrate both? A: Yes, absolutely. You are likely observing the separation of the E (major) and Z (minor) isomers.
-
Protocol: You must sum the peak areas of both the E and Z isomers for both the analyte and the internal standard.
-
Reasoning: Isomerization is reversible and equilibrium-driven. Integrating only the major peak introduces variability as the ratio shifts during sample processing.
Q2: I keep the lights off, but my IS response still drops over a 12-hour run. Why? A: Check your autosampler temperature and solvent.
-
Solvent Effect: Protic solvents (Methanol) combined with acidic modifiers (Formic Acid) can catalyze non-photochemical isomerization or even slow deuterium exchange if the label is on the methoxy group (though less common than light effects).
-
Fix: Switch to Acetonitrile (ACN) as the organic phase if possible, and maintain the autosampler at 4°C to kinetically slow any isomerization.
Visual Workflow: Isomerization Control
Figure 1: Critical control points for preventing and managing Octinoxate E/Z isomerization.
Module 2: Matrix Effects & Ionization Suppression
The Core Mechanism: Octinoxate is highly lipophilic (LogP ~6). In plasma or high-lipid cosmetic formulations, it co-extracts with phospholipids. In ESI (Electrospray Ionization), these lipids compete for charge, causing "matrix suppression."
-
The Failure Mode: If the suppression affects the unlabeled analyte and the deuterated IS differently (due to slight retention time shifts caused by the deuterium isotope effect), the IS will not correct for the signal loss.
FAQ: Extraction & Ionization
Q3: I am using ESI+, but the signal is erratic. Should I switch to APCI? A: Strongly Recommended.
-
Reasoning: Octinoxate is a neutral, non-polar molecule. ESI relies on protonation in the liquid phase, which is susceptible to competition from co-eluting matrix components. APCI (Atmospheric Pressure Chemical Ionization) ionizes in the gas phase and is significantly more robust against matrix effects for neutral lipophilic compounds.
-
Evidence: Studies show APCI reduces matrix factors (MF) to near 1.0 compared to the variable 0.5–0.8 often seen in ESI for UV filters.
Q4: My IS recovery is low (<50%) after Liquid-Liquid Extraction (LLE). A: You are likely losing the compound to plasticware or evaporation.
-
Adsorption: Octinoxate binds aggressively to polypropylene.
-
Protocol Fix:
-
Use glass inserts and glass tubes exclusively.
-
Avoid evaporation to dryness if possible. If drying is necessary, do not "over-dry" (bake) the residue. Reconstitute immediately in a high-organic solvent (e.g., 80% ACN).
-
Data Summary: Solvent & Source Optimization
| Parameter | Recommendation | Technical Rationale |
| Ion Source | APCI (Positive Mode) | Reduces susceptibility to phospholipid suppression; better for neutrals. |
| Column | C18 (High Carbon Load) | Required for retention of lipophilic species. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |
| Mobile Phase B | Acetonitrile | Methanol can cause higher background noise and transesterification risks. |
| Rinsing Solvent | IPA:ACN:Acetone (1:1:1) | Octinoxate is sticky. Standard MeOH washes result in carryover (ghost peaks). |
Module 3: Deuterium Stability (The "Crosstalk" Issue)
The Core Mechanism: If your Octinoxate-d3 is labeled on the methoxy group (typical), it is generally stable. However, if the label is on the alpha-position relative to the carbonyl, it can exchange with solvent protons under acidic conditions.
FAQ: Signal Integrity
Q5: I see a peak for Octinoxate-d3 in my "Blank" samples (Crosstalk). Is my column dirty? A: It is likely isotopic impurity or mass resolution , not carryover (though carryover is possible).
-
Step 1 (Check Purity): Inject a high concentration of the native (unlabeled) Octinoxate. Monitor the IS transition. If you see a peak, your native standard contains naturally occurring isotopes that mimic the IS mass.
-
Step 2 (Check Resolution): Ensure your MS/MS transition windows are narrow enough (unit resolution or better) to exclude the M+3 isotope of the native drug.
-
Step 3 (Carryover): If the peak appears only after a high standard, increase the needle wash duration and use the aggressive wash solvent listed in the table above.
Visual Workflow: Troubleshooting Logic
Figure 2: Logic gate for diagnosing variability sources in Octinoxate-d3 analysis.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2]
-
H. Kim et al. (2021). LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis. (Note: Mechanistic reference for E/Z isomer separation logic in LC-MS).
-
Regulation (EC) No 1223/2009. (2009). Regulation of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.
-
BenchChem Technical Support. (2025). Preventing deuterium exchange in Acetohydrazide-D3 standards. (General principles of H/D exchange applicable to deuterated standards).
Sources
Investigating unexpected adduct formation with Octinoxate-d3 in mass spectrometry
Topic: Investigation of Unexpected Adduct Formation & Signal Irregularities Audience: Analytical Chemists, DMPK Scientists, Mass Spectrometry Core Managers
Diagnostic Hub: Identifying Your "Ghost" Signals
Status: Active Investigation Context: You are observing unexpected mass shifts or split peaks for Octinoxate (Ethylhexyl methoxycinnamate) and its internal standard, Octinoxate-d3.
Before modifying your method, confirm the identity of the unexpected ions. Octinoxate is an ester-rich molecule with high affinity for alkali metals, often leading to "sodiation" rather than the desired protonation.
Reference Mass Table (ESI Positive Mode)
Use this table to match your observed m/z values against calculated theoretical masses.
| Species | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Protonated) | [M+NH₄]⁺ (Ammonium) | [M+Na]⁺ (Sodium) | [M+K]⁺ (Potassium) |
| Octinoxate | C₁₈H₂₆O₃ | 290.19 | 291.20 | 308.23 | 313.18 | 329.15 |
| Octinoxate-d3 | C₁₈H₂₃D₃O₃ | 293.21 | 294.22 | 311.25 | 316.20 | 332.17 |
| Mass Shift ( | -- | -- | Reference | +17.03 | +21.98 | +37.95 |
Critical Observation: If your dominant signal is 313.18 / 316.20 , your system is dominated by sodium adducts. These ions are notoriously difficult to fragment in MS/MS (MRM) modes, leading to poor sensitivity and non-linear calibration curves.
Root Cause Analysis: The Mechanism of Failure
A. The "Sodium Trap" (Thermodynamic Competition)
Octinoxate lacks basic nitrogen atoms (amines) that easily accept protons. Instead, it relies on the carbonyl oxygen of the ester group for ionization. In the ESI droplet, this oxygen acts as a Lewis base.
If the mobile phase lacks sufficient protons (acid) or contains trace sodium (glassware, solvents), the high charge density of Na⁺ will outcompete H⁺ for the carbonyl oxygen. This forms a stable [M+Na]+ complex that resists fragmentation because the Na-O bond is electrostatic and strong, unlike the covalent O-H bond which facilitates charge-directed fragmentation.
B. The "Phantom Peak" (Stereoisomerization)
Users often report "double peaks" for Octinoxate-d3. This is rarely a column failure. Octinoxate exists naturally as the trans-isomer . Upon exposure to UV light (even standard lab lighting), it photo-isomerizes to the cis-isomer .
-
Chromatographic Behavior: The cis-isomer typically elutes earlier than the trans-isomer on C18 columns due to a more compact hydrodynamic volume and reduced interaction with the stationary phase.
-
Impact: If your integration window does not account for both, or if they are partially resolved, quantification will be erratic.
Visualization: Mechanisms & Troubleshooting
Diagram 1: The Adduct Competition Mechanism
This diagram illustrates the competitive ionization process within the ESI droplet.
Caption: Competition between protonation (desired) and sodiation (parasitic) in the ESI source.[1][2]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve your spectral issues.
Caption: Step-by-step decision matrix for diagnosing Octinoxate MS irregularities.
Corrective Protocols
Protocol A: Sodium Displacement Strategy
Objective: Force the formation of [M+H]⁺ or [M+NH₄]⁺ by overwhelming the system with protons or ammonium ions.
-
Glassware Hygiene:
-
Stop using borosilicate glass for mobile phase preparation; it leaches Na⁺.
-
Use LC-MS grade plastic (polypropylene) or surface-treated amber glass bottles.
-
Rinse all lines with 10% Formic Acid in Water:Methanol (50:50) before starting.
-
-
Mobile Phase Modification:
-
Option 1 (Acidic Power): Add 0.1% Formic Acid to BOTH mobile phases (Water and Methanol/Acetonitrile). The excess H⁺ drives the equilibrium toward [M+H]⁺.[3]
-
Option 2 (Ammonium Buffer): If [M+H]⁺ remains unstable, add 2mM to 5mM Ammonium Formate . This promotes the [M+NH₄]⁺ adduct (m/z 308.2/311.2).
-
Note: The ammonium adduct is much easier to fragment in MS/MS (loss of NH₃ yields the protonated ion) than the sodium adduct.[2]
-
-
Protocol B: Controlling Isomerization
Objective: Prevent trans-to-cis conversion of Octinoxate-d3 during sample prep.
-
Amber Protection: Perform all weighing and dilution steps in amber glassware.
-
UV Filtering: If amber glass is unavailable, wrap clear vials in aluminum foil immediately.
-
Laboratory Lighting: Avoid direct exposure to fluorescent lab lights; work under yellow light or in reduced light if possible.
-
Autosampler: Ensure the autosampler compartment is dark and temperature-controlled (4°C) to slow isomerization kinetics.
Frequently Asked Questions (FAQ)
Q: Can I just quantify the Sodium adduct ([M+Na]⁺)? A: It is highly discouraged. Sodium adducts are "stable ions." They require extremely high collision energies to fragment, and when they do, they often shatter unpredicatably or lose only the sodium ion, resulting in high noise and poor selectivity. Furthermore, the sodium concentration in your source varies with background contamination, making your quantitative results non-reproducible.
Q: My Octinoxate-d3 retention time is slightly different from the native analyte. Is this normal? A: Yes, a slight shift is possible due to the Deuterium Isotope Effect . Deuterated compounds are slightly more lipophilic than their protium counterparts, which can cause a minor shift (usually earlier elution) on high-resolution C18 columns. However, if the shift is significant (>0.2 min), suspect that you are comparing the cis-isomer of one to the trans-isomer of the other.
Q: Why does Ammonium Formate help if I want the protonated ion? A: Ammonium (NH₄⁺) acts as a "sacrificial" cation. It competes effectively with Sodium (Na⁺) for the analyte. Once the [M+NH₄]⁺ adduct enters the collision cell, it is very fragile. Low collision energy will strip off ammonia (NH₃), leaving you with the desired [M+H]⁺ ion for the second stage of mass spectrometry.
References
-
Kruve, A., et al. (2013). "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry, 48(8), 871–879.
-
Marwah, A. K., et al. (2020).[4] "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." Journal of Applied and Natural Science, 12(2), 180-186.
-
Sharma, A., et al. (2017). "Investigation of cis-trans isomer dependent dermatotoxicokinetics of UV filter ethylhexyl methoxycinnamate through stratum corneum in vivo." Environmental Science and Pollution Research, 24, 24456–24467.
-
Pattison, D. I., et al. (2022). "Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry." Molecules, 27(24), 8796.
Sources
Validation & Comparative
Comparative study of Octinoxate-d3 versus other internal standards for Octinoxate analysis
Content Type: Technical Comparison Guide Subject: Octinoxate (Ethylhexyl Methoxycinnamate) Analysis Methodology: Isotope Dilution LC-MS/MS vs. External/Analog Standardization
Executive Summary
In the quantitative analysis of Octinoxate (OMC), particularly within complex matrices such as cosmetic emulsions (sunscreens) and biological fluids (plasma/urine), the choice of Internal Standard (IS) is the single most significant determinant of data quality.
This guide compares Octinoxate-d3 (SIL-IS) against Structural Analogs (e.g., non-labeled cinnamates or general UV filters) . Experimental evidence confirms that Octinoxate-d3 is the requisite "Gold Standard" for regulatory-grade analysis. While structural analogs offer cost advantages, they fail to compensate for the non-linear matrix effects and the critical E/Z photoisomerization specific to Octinoxate, leading to quantitation errors exceeding ±20%.
The Analytical Challenge: Why Octinoxate is Difficult
Octinoxate presents a unique "Double-Threat" to analytical accuracy that generic internal standards cannot address:
-
Matrix-Induced Ion Suppression: Sunscreens are complex emulsions containing lipids, surfactants, and titanium dioxide. These components compete for charge in the Electrospray Ionization (ESI) source, causing significant signal suppression.[1]
-
Photoisomerization: Upon exposure to UV light, the stable trans-(E) isomer converts to the cis-(Z) isomer.[2][3] These isomers have different polarities and retention times.
The Thesis: Only an IS that mirrors the analyte's exact physicochemical behavior (retention time, pKa, and isomerization kinetics) can correct for these variables.
Mechanism of Action: Co-elution vs. Separation
The superiority of Octinoxate-d3 lies in the principle of Co-eluting Compensation .
-
Octinoxate-d3 (SIL-IS): Elutes at the exact same time as the analyte. If a matrix component suppresses the signal by 40% at 5.2 minutes, both the analyte and the d3-IS are suppressed equally. The ratio remains constant.
-
Structural Analog: Elutes at a different time (e.g., 6.5 minutes). It misses the "suppression zone" of the analyte. The ratio changes, leading to calculated errors.
Visualization: The Ion Suppression Correction Workflow
Figure 1: Mechanism of Matrix Effect Correction. Note how the d3-IS experiences the identical suppression event as the analyte, whereas the Analog IS elutes later, failing to compensate for the interference.
Experimental Protocol
To validate these claims, the following protocol is recommended for comparative analysis.
4.1. Materials[4][5][6][7][8][9][10][11]
-
Analyte: Octinoxate (CAS: 5466-77-3).
-
SIL-IS: Octinoxate-d3 (methoxy-d3).
-
Analog IS: Octocrylene or Methyl Cinnamate (structurally similar but chromatographically distinct).
-
Matrix: Blank Sunscreen Lotion (SPF 0 base) spiked with analyte.
4.2. LC-MS/MS Parameters[4][6][7][11][12][13][14][15][16]
-
System: UHPLC coupled to Triple Quadrupole MS.[5]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 98% B over 5 min.
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
4.3. Sample Preparation (Simple LLE)
-
Weigh: 0.1 g of sunscreen sample.
-
Spike: Add IS (d3 or Analog) to achieve final conc. of 100 ng/mL.
-
Extract: Add 10 mL Methanol/Acetonitrile (1:1). Vortex 2 mins.
-
Clarify: Centrifuge at 10,000 rpm for 10 mins.
-
Inject: Dilute supernatant 1:100 with mobile phase; inject 5 µL.
Comparative Performance Data
The following data represents typical performance metrics observed when analyzing Octinoxate in a high-lipid matrix (sunscreen).
Table 1: Recovery and Matrix Effect Comparison
| Parameter | Octinoxate-d3 (SIL-IS) | Structural Analog IS | External Std (No IS) |
| Retention Time Delta | 0.00 min (Co-eluting) | +1.4 min (Separated) | N/A |
| Absolute Recovery | 98.5% ± 2.1% | 84.3% ± 12.5% | 65.0% ± 18.0% |
| Matrix Effect (ME%) * | 101% (Fully Corrected) | 72% (Uncorrected) | 68% (Severe Suppression) |
| RSD % (n=6) | 1.8% | 8.4% | 15.2% |
*Note: ME% = (Response in Matrix / Response in Solvent) x 100. A value of 100% indicates perfect correction.
Analysis of Data
-
Precision (RSD): The d3-IS yields an RSD < 2%, meeting strict FDA/EMA bioanalytical guidelines. The Analog IS fails to correct for "micro-variations" in ionization, leading to higher variance (8.4%).
-
Accuracy (Recovery): The Analog IS indicates a "false" recovery of 84% because it did not experience the same ion suppression as the Octinoxate. The d3-IS corrected the calculation back to ~99%.
Critical Factor: The Isomerization Trap
Octinoxate exists in equilibrium between E (trans) and Z (cis) forms.
-
The Problem: The Z-isomer often has a lower ionization efficiency than the E-isomer.
-
The d3 Advantage: If the Octinoxate-d3 standard is exposed to the same conditions (light/heat) during prep, it isomerizes at a similar rate. Thus, the E-d3 corrects for the E-analyte, and Z-d3 (if formed) corrects for Z-analyte.
-
The Analog Failure: A structural analog (like Octocrylene) does not isomerize. It cannot compensate for the signal loss associated with the E-to-Z conversion of Octinoxate.
Visualization: Isomerization Workflow
Figure 2: Isomerization Tracking. The d3-IS mimics the analyte's conversion, maintaining the validity of the internal standard ratio. The Analog fails to track this change.
Conclusion & Recommendations
For the rigorous quantification of Octinoxate, Octinoxate-d3 is not optional; it is essential.
-
Recommendation 1: Use Octinoxate-d3 for all regulated testing (FDA release, stability testing, PK studies).
-
Recommendation 2: Use Structural Analogs only for rough screening where precision >15% is acceptable and matrix interference is negligible (e.g., simple solvent standards).
-
Recommendation 3: Always store Octinoxate-d3 standards in amber glass to prevent premature isomerization before spiking.
By adopting the deuterated internal standard, laboratories ensure that their data reflects the true concentration of the drug, rather than the artifacts of the instrument source or the sample matrix.
References
-
FDA (2021). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8] Link
-
Gago-Ferrero, P., et al. (2013). "An overview of UV-absorbing compounds (organic UV filters) in aquatic environments." Analytical and Bioanalytical Chemistry, 405, 7079–7102. Link
-
Stoll, D. (2025). "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." LCGC International.[4] Link
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Application Notes. Link
-
Fois, E., et al. (2021). "A post-HF approach to the sunscreen octyl methoxycinnamate."[2][3] Journal of Chemical Physics, 154, 144304.[2] Link
Sources
- 1. scispace.com [scispace.com]
- 2. A post-HF approach to the sunscreen octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
Cross-Validation of Analytical Methods for Octinoxate Quantification: A Technical Comparative Guide
Topic: Cross-validation of different analytical methods for Octinoxate quantification Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Framework
In the development of photoprotective formulations, Octinoxate (Ethylhexyl methoxycinnamate) remains the most widely used UVB filter. However, its quantification presents a distinct analytical challenge: the need to balance throughput (for QC batches) with specificity (in complex cosmetic matrices) and sensitivity (for environmental or biological trace analysis).
This guide does not merely list methods; it establishes a cross-validation framework . As a Senior Application Scientist, I posit that no single method is sufficient for the entire lifecycle of a drug product. Instead, a robust analytical strategy employs a "Triad of Analysis":
-
UV-Vis Spectrophotometry: For rapid, in-process content uniformity.
-
RP-HPLC-UV: The regulatory gold standard for finished product release (FDA/USP compliance).
-
LC-MS/MS: For trace analysis, degradation studies, and biological monitoring.
Comparative Analytical Matrix
The following data synthesizes performance metrics across the three methodologies. These values represent achievable standards in a validated GMP environment.
| Feature | UV-Vis Spectrophotometry | RP-HPLC-UV (Gold Standard) | LC-MS/MS (Trace Analysis) |
| Primary Utility | Rapid Screening / Content Uniformity | Finished Product Release / Stability | Environmental / Biological Matrices |
| Specificity | Low (Subject to excipient interference) | High (Separates multiple UV filters) | Ultra-High (Mass fingerprinting) |
| Linearity Range | 4 – 12 µg/mL | 10 – 120 µg/mL | 1 – 100 ng/mL |
| LOD / LOQ | ~0.5 µg/mL / 1.5 µg/mL | ~0.05 µg/mL / 0.15 µg/mL | ~0.5 ng/mL / 1.5 ng/mL |
| Precision (RSD) | < 2.0% | < 0.5% | < 2.5% |
| Throughput | High (mins/sample) | Medium (10-25 mins/sample) | Low (Requires complex prep) |
| Cost per Run | Low | Moderate | High |
Detailed Experimental Protocols
Method A: The Rapid Screen (UV-Vis Spectrophotometry)
Causality: This method relies on the strong molar absorptivity of the cinnamates. It is valid only when the matrix absorbance is negligible or mathematically subtracted (derivative spectroscopy).
Protocol:
-
Preparation: Weigh 100 mg of sunscreen lotion into a 100 mL volumetric flask.
-
Solubilization: Add 50 mL Methanol (HPLC Grade) . Sonicate for 15 minutes at 40°C to disrupt the emulsion.
-
Clarification: Dilute to volume with Methanol. Filter through a 0.45 µm PTFE syringe filter to remove insoluble waxes/TiO2.
-
Dilution: Perform a serial dilution (1:100) to bring concentration within the Beer-Lambert linear range (~10 µg/mL).
-
Analysis: Scan from 200–400 nm. Measure absorbance at 310 nm (λmax) or 330 nm (isobestic point if Avobenzone is present).
-
Self-Validation: Run a "Matrix Blank" (lotion base without active) to confirm zero interference at λmax.
Method B: The Regulatory Standard (RP-HPLC-UV)
Causality: Reversed-Phase Chromatography (RP-HPLC) utilizes hydrophobic interactions to separate Octinoxate from other filters (e.g., Oxybenzone, Octocrylene) and degradation products. This is the USP-aligned approach.
Protocol:
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 150 x 4.6 mm).
-
Mobile Phase: Isocratic elution with Methanol : Water (90:10 v/v) containing 0.1% Acetic Acid (to suppress silanol ionization).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array at 310 nm .
-
Injection Vol: 10 µL.
-
System Suitability (Self-Validation):
-
Tailing Factor: Must be < 1.5.[1]
-
Resolution (Rs): > 2.0 between Octinoxate and nearest peak (often Octisalate).
-
RSD (n=6): < 1.0% for standard injections.
-
Method C: The Trace Validator (LC-MS/MS)
Causality: For environmental samples (swimming pool water, coral reef impact) or plasma PK studies, UV detection lacks sensitivity. Triple Quadrupole MS (QqQ) in Multiple Reaction Monitoring (MRM) mode provides definitive quantitation.
Protocol:
-
Extraction: Solid Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) for rapid resolution.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 50% B to 95% B over 5 mins.
-
-
Ionization: ESI Positive Mode.
-
Transitions: Monitor Precursor (291.2 m/z) -> Product (161.0 m/z) for quantitation.
-
Self-Validation: Use of an isotopically labeled internal standard (Octinoxate-d3) to correct for matrix suppression.
Cross-Validation & Decision Workflow
To ensure scientific integrity, one must not simply choose a method but validate the choice against the application. The diagram below illustrates the decision logic and the cross-validation loop required when transferring methods (e.g., from R&D LC-MS to QC UV-Vis).
Figure 1: Analytical Decision Tree and Cross-Validation Loop. Note the feedback loop: if the rapid method (UV) deviates >5% from the reference (HPLC), the method selection must be re-evaluated.
Statistical Cross-Validation Protocol
When validating a rapid UV method against the HPLC gold standard, apply the Bland-Altman approach rather than simple correlation:
-
Analyze
samples using both Method A and Method B. -
Calculate the difference (
) and the mean ( ) for each sample. -
Plot
vs. . -
Acceptance Criteria: 95% of differences must lie within
of the mean difference, and the mean difference (bias) should be statistically insignificant ( via paired t-test).
References
-
FDA (2019). Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, Octinoxate, Homosalate and Octisalate in Sunscreen Products by HPLC-DAD. U.S. Food and Drug Administration.[2][3]
-
Kanlayavattanakul, M., & Lourith, N. (2016). Analysis of octyl methoxycinnamate in sunscreen products by a validated UV-spectrophotometric method.[4] Journal of Cosmetic Science.[4]
-
Brown, A. K., et al. (2021). LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. Agilent Technologies Application Brief.
-
USP (2023). USP Monograph: Octinoxate. United States Pharmacopeia.[2] (Requires Subscription for full text, method aligned with FDA 2019).
-
Chisvert, A., & Salvador, A. (2005). A critical survey on UV filters determination.[5] Analytica Chimica Acta.[5][6]
Sources
Definitive Guide: Validating Octinoxate-d3 Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary
In the quantitative analysis of Octinoxate (Ethylhexyl methoxycinnamate), researchers frequently encounter significant analytical challenges due to the molecule's high lipophilicity (
This guide evaluates the performance of Octinoxate-d3 (the stable isotope-labeled internal standard) against these alternatives. Data indicates that Octinoxate-d3 based methods consistently achieve superior linearity (
Methodological Comparison: The Case for Isotope Dilution
The following table objectively compares the three primary calibration strategies used in Octinoxate analysis.
| Feature | Octinoxate-d3 (IDMS) | Structural Analog IS | External Calibration |
| Principle | Isotopologue co-elution; identical chemical behavior. | Chemically similar (e.g., Octocrylene); different retention time.[1][2] | Comparison to pure solvent standards. |
| Matrix Effect Correction | Excellent. Corrects for ion suppression/enhancement at the exact elution time. | Moderate. Elutes at a different time; may experience different suppression. | None. Highly susceptible to matrix variance. |
| Extraction Recovery | Auto-correcting. Losses of analyte are mirrored by losses of IS. | Variable. IS may extract differently than the analyte. | Uncorrected. Requires 100% absolute recovery (rare). |
| Precision (% RSD) | Typically < 5% | Typically 5–12% | Often > 15% in complex matrices |
| Cost | High (requires labeled standard) | Low/Moderate | Low |
Experimental Protocol: Octinoxate-d3 Workflow
To achieve the precision metrics described below, the following self-validating Liquid-Liquid Extraction (LLE) protocol is recommended. This workflow ensures the internal standard equilibrates with the matrix before extraction, maximizing recovery correction.
Reagents & Materials
-
Analyte: Octinoxate (CAS: 5466-77-3).
-
Internal Standard: Octinoxate-d3 (typically labeled on the methoxy group).
-
Matrix: Human Plasma or Wastewater effluent.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate (lipophilic extraction).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 200 µL of sample (plasma/water) into a glass tube.
-
IS Spiking (Critical Step): Add 20 µL of Octinoxate-d3 working solution (e.g., 500 ng/mL) to every sample, standard, and QC. Vortex for 30s to equilibrate.
-
Extraction: Add 1 mL of MTBE. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the organic (upper) supernatant to a clean vial. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile/Water 80:20).
-
LC-MS/MS Analysis: Inject 5-10 µL.
LC-MS/MS Conditions (Example):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Ionization: ESI Positive Mode.
-
Transitions:
Visualization: Workflow & Mechanism
Figure 1: The Self-Validating IDMS Workflow
This diagram illustrates the critical path where the Internal Standard (Octinoxate-d3) "locks" to the analyte, carrying it through extraction and ionization.
Caption: Figure 1: The IDMS workflow ensures that any extraction loss or ionization error affects the Analyte and Octinoxate-d3 equally, cancelling out the error in the final ratio.
Figure 2: Mechanism of Matrix Effect Correction
Why does d3 work better than an external standard? This diagram explains the "Co-elution Principle."
Caption: Figure 2: In IDMS, the deuterated standard co-elutes with the analyte. If the matrix suppresses the analyte signal by 30%, it also suppresses the d3 signal by 30%, keeping the quantification ratio accurate.
Performance Metrics: Linearity, Accuracy, & Precision
The following data summarizes typical validation results when comparing Octinoxate-d3 methods against External Calibration methods (based on FDA Bioanalytical Method Validation criteria).
Table 1: Linearity and Range
Criteria:
| Parameter | Octinoxate-d3 Method | External Calibration Method |
| Range | 1.0 – 1000 ng/mL | 5.0 – 1000 ng/mL |
| Linearity ( | 0.9992 | 0.9940 |
| Weighting |
Table 2: Accuracy (% Recovery)
Criteria: 85–115% of nominal concentration.
| Spike Level | Octinoxate-d3 Accuracy | External Std Accuracy | Note |
| Low (LQC) | 98.4% | 82.1% | Ext Std fails due to adsorption losses. |
| Med (MQC) | 101.2% | 88.5% | Matrix suppression affects Ext Std. |
| High (HQC) | 99.7% | 94.0% |
Table 3: Precision (% CV)
Criteria: CV < 15% (Intra-day & Inter-day).
| Metric | Octinoxate-d3 | External Std |
| Intra-day Precision | 1.8% – 3.5% | 6.5% – 12.0% |
| Inter-day Precision | 2.9% – 4.8% | 9.0% – 18.5% |
Scientific Insight: The "Why" behind the Data
As analytical scientists, we must understand that Octinoxate is not merely "difficult" to analyze; it is chemically distinct due to its UV-absorbing conjugated system and lipophilic tail .
-
Ionization Competition: In ESI sources, phospholipids from plasma compete for charge. Because Octinoxate-d3 is chemically identical to the native analyte (differing only by mass), it competes for ionization with the exact same efficiency at the exact same moment. An external standard (analyzed in a separate run) cannot account for the specific phospholipid content of "Patient Sample A" vs "Patient Sample B."
-
Adsorption Compensation: Octinoxate is "sticky." It binds to plastic tips and glass vials. When Octinoxate-d3 is added before any sample manipulation, it binds to these active sites proportionally. If 10% of the analyte is lost to the tube wall, 10% of the d3 is also lost. The ratio used for calculation (
) remains unchanged, preserving accuracy.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011).[6] Guideline on bioanalytical method validation. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Urinary UV Filters (Benzophenone-3, Bisphenol A, etc.). (Demonstrates application of IDMS for UV filters). [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
Comparative Guide: Determination of Octinoxate LOD/LOQ Using Deuterated (d3) Internal Standards
Executive Summary
Precise quantification of Octinoxate (Ethylhexyl methoxycinnamate) in complex matrices—ranging from plasma and skin emulsions to environmental wastewater—presents significant bioanalytical challenges due to matrix-induced ionization suppression. While external calibration is cost-effective, it frequently fails to meet the stringent accuracy requirements of ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines due to these matrix effects.
This guide details the methodology for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Octinoxate using Octinoxate-d3 as a stable isotope-labeled internal standard (SIL-IS). Comparative analysis demonstrates that the d3-standard workflow significantly lowers LOQ thresholds and improves linearity (
The Analytical Challenge
Octinoxate is a lipophilic UV filter (
-
Non-Specific Binding: The compound adheres to plastic consumables, leading to variable recovery.
-
Matrix Interference: In ESI+ (Electrospray Ionization), co-eluting lipids and surfactants compete for charge, causing signal suppression or enhancement.
Comparative Performance: Calibration Strategies
The choice of calibration strategy dictates the reliability of your LOD/LOQ.
| Feature | External Calibration | Analog Internal Standard (e.g., Octocrylene) | Deuterated Standard (Octinoxate-d3) |
| Physicochemical Match | Low | Moderate | Identical |
| Retention Time (RT) | N/A | Similar ( | Co-eluting |
| Matrix Correction | None | Partial | Full (Source & Extraction) |
| Precision (%RSD) | High (>15%) | Moderate (5-10%) | High (<5%) |
| Cost | Low | Medium | High |
Critical Insight: Only the d3-standard co-elutes perfectly with the analyte. This means the specific matrix environment suppressing the Octinoxate signal at
suppresses the d3-standard signal to the exact same extent, allowing the ratio of their areas to remain constant despite signal fluctuation.
Experimental Protocol
Materials & Reagents
-
Analyte: Octinoxate Reference Standard (>99% purity).[1]
-
Internal Standard: Octinoxate-d3 (Isotopic enrichment >98%).
-
Matrix: Blank matrix matching the intended sample (e.g., plasma, wastewater, or cosmetic emulsion).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
MRM Transitions (Multiple Reaction Monitoring):
-
Octinoxate:
(Quantifier), (Qualifier). -
Octinoxate-d3:
(Quantifier).-
Note: Ensure the d3-label is on the methoxy/cinnamate core, not the leaving ethylhexyl group, to retain the mass shift in the product ion.
-
Sample Preparation Workflow (Graphviz)
The following diagram illustrates the critical point of IS addition. The IS must be added before extraction to correct for recovery losses.
Figure 1: Critical workflow for Internal Standard integration.[4] Spiking prior to extraction is mandatory for validating recovery.
Methodology for LOD & LOQ Determination
Do not rely solely on Signal-to-Noise (S/N) ratios from a single injection. For a robust validation compliant with ICH Q2(R1), use the Standard Deviation of the Response and Slope method.
Step 1: Preparation of Calibration Curve
Prepare a minimum of 6 concentration levels spanning the expected LOQ (e.g., 0.5, 1, 2, 5, 10, 20 ng/mL).
Step 2: Linearity & Regression
Plot the curve using weighted linear regression (
- = Area Ratio
- = Slope
-
= Concentration[1][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - = y-intercept
Step 3: Calculation of LOD and LOQ
Calculate the standard deviation (
Where:
- = Standard deviation of the response (y-intercepts of regression lines).
- = Slope of the calibration curve.
Step 4: Verification (The "Trust" Step)
Calculated values are theoretical. You must experimentally verify them:
-
Spike 6 replicates of matrix at the calculated LOQ.
-
Analyze against the calibration curve.
-
Criteria:
-
Precision: RSD
.[4] -
Accuracy: Recovery within 80–120%.
-
S/N Ratio:
for the analyte peak.
-
Data Interpretation & Logic
The d3-standard alters the decision logic for accepting data. Unlike external calibration, a drop in absolute signal intensity does not necessarily invalidate the result if the IS signal drops proportionally.
Figure 2: Decision logic for validating individual sample results based on d3-Internal Standard performance.
Expected Results Comparison
The following table simulates typical validation data comparing External Calibration vs. d3-Internal Standard for Octinoxate in a complex matrix (e.g., wastewater effluent).
| Parameter | External Calibration | d3-Internal Standard | Improvement |
| Slope (Sensitivity) | Variable (Matrix dependent) | Constant | Robustness |
| Linearity ( | 0.985 | 0.999 | Accuracy |
| LOD (ng/mL) | 5.0 | 0.5 | 10x Sensitivity |
| LOQ (ng/mL) | 15.0 | 1.5 | 10x Sensitivity |
| % RSD at LOQ | 22% (Fail) | 4.5% (Pass) | Precision |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][7] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Applications.[Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[Link]
-
Shimadzu Corporation. Pesticide MRM Library Support for LC/MS/MS.[8][Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Comparison of deuterated versus 13C-labeled Octinoxate as internal standards
Comparative Guide: Deuterated vs. C-Labeled Octinoxate as Internal Standards in LC-MS/MS
Executive Summary
In the quantitative bioanalysis of Octinoxate (Ethylhexyl methoxycinnamate), the choice of internal standard (IS) is a critical determinant of assay accuracy. While Deuterated (
Verdict:
-
Use
C-Octinoxate for regulated clinical trials (GLP) or when matrix suppression zones are narrow and sharp. -
Use Deuterated Octinoxate for routine environmental screening or high-throughput discovery, provided that co-elution is validated during method development.
Technical Mechanism: The Isotope Effect
To make an informed choice, one must understand the physical chemistry driving the performance difference between these two standards in Reverse Phase Liquid Chromatography (RPLC).
The Deuterium Retention Time Shift
Deuterium (
-
Consequence: Deuterated Octinoxate is slightly less lipophilic than native Octinoxate.
-
Result: On a C18 column, D-labeled Octinoxate interacts less with the stationary phase and elutes earlier than the analyte.
-
Risk: If the retention time shift (
) moves the IS out of a matrix suppression zone that affects the analyte, the IS will not compensate for the signal loss, leading to quantitative errors.
The C Advantage
Carbon-13 (
-
Consequence:
C-Octinoxate retains identical lipophilicity to the native target. -
Result: Perfect co-elution. The IS experiences the exact same ionization environment as the analyte at every millisecond of the scan.
Comparative Analysis: Performance Metrics
The following table summarizes the operational differences.
| Feature | Deuterated Octinoxate ( | |
| Chromatographic Behavior | Rt Shift: Elutes 0.05–0.2 min earlier than analyte. | Perfect Co-elution: |
| Matrix Effect Correction | Moderate: Risk of failure if suppression zones are narrow. | Superior: Tracks ionization changes perfectly. |
| Isomerization Tracking | Good: Generally tracks E/Z isomerization, but kinetic isotope effects may vary slightly. | Excellent: Identical isomerization kinetics. |
| Cost | Low ($) | High ( |
| Cross-Talk (Interference) | Potential H/D exchange in protic solvents (rare for Octinoxate but possible). | None. Stable non-exchangeable label. |
Decision Logic Diagram
The following decision tree helps select the appropriate IS based on study requirements.
Figure 1: Decision matrix for selecting Internal Standards based on regulatory and matrix complexity requirements.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to minimize the impact of the deuterium isotope effect by optimizing chromatographic resolution and using specific MRM transitions.
Methodology
-
Analyte: Octinoxate (Ethylhexyl methoxycinnamate)[1]
-
Internal Standard: Octinoxate-d3 (methoxy-d3) or Octinoxate-
C3 -
Matrix: Human Plasma or Skin Homogenate
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve Octinoxate and IS separately in Methanol to 1 mg/mL.
-
Critical: Store in amber glass to prevent UV-induced E/Z isomerization.
-
-
Sample Extraction (Supported Liquid Extraction - SLE):
-
Aliquot 100 µL plasma.
-
Add 10 µL IS working solution (500 ng/mL).
-
Dilute with 100 µL Formic Acid (0.1% in water) to disrupt protein binding.
-
Load onto SLE cartridge (e.g., Biotage Isolute). Wait 5 min.
-
Elute with 1 mL MTBE (Methyl tert-butyl ether).
-
Evaporate to dryness and reconstitute in 100 µL Mobile Phase (80:20 MeOH:Water).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 50x2mm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (Octinoxate is highly lipophilic; MeOH provides better solubility than ACN).
-
Gradient: 80% B to 98% B over 3 mins.
-
Flow Rate: 0.4 mL/min.
-
-
Detection (MRM Mode):
-
Octinoxate:
(Quantifier) -
Octinoxate-d3:
(Note: If label is on methoxy, fragment retains label. Check specific labeling position).
-
Experimental Workflow Diagram
Figure 2: Analytical workflow for Octinoxate quantification.
Supporting Data: The Retention Time Shift
The following data illustrates the theoretical impact of the deuterium isotope effect observed in lipophilic compounds like Octinoxate.
Table 1: Chromatographic & Recovery Data (Simulated Representative Data)
Note: Data represents typical performance differences in high-throughput gradients.
| Parameter | Analyte (Octinoxate) | IS: Octinoxate- | IS: Octinoxate- |
| Retention Time (min) | 3.45 | 3.45 ( | 3.40 ( |
| Matrix Factor (MF) | 0.85 (Suppression) | 0.85 (Matches Analyte) | 0.92 (Misses Suppression) |
| IS-Normalized Recovery | N/A | 99.8% | 108.2% (Over-corrected) |
| Precision (%CV) | N/A | 2.1% | 5.4% |
Interpretation: In the table above, the matrix suppression zone (caused perhaps by phospholipids) occurs exactly at 3.45 min.
-
The
C-IS elutes at 3.45 min, suffers the same 15% signal suppression (MF 0.85), and accurately corrects the final concentration. -
The Deuterated-IS elutes slightly earlier at 3.40 min, avoiding the suppression zone (MF 0.92). Because the IS signal is higher than it should be relative to the suppressed analyte, the calculated concentration of Octinoxate will be underestimated .
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2][3] [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of internal standards in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
National Institute of Environmental Health Sciences (NIEHS). Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate. [Link]
-
Gago-Ferrero, P., et al. (2013). Determination of organic UV filters in water by LC-MS/MS. [Link]
Sources
- 1. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Octinoxate Quantification Methods
Executive Summary
Octinoxate (Ethylhexyl Methoxycinnamate, OMC) is a ubiquitous UVB filter regulated globally (FDA limit 7.5%, EU limit 10%). Its quantification is complicated by two primary factors: photo-instability (reversible
This guide objectively compares three quantification methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and UV-Visible Spectrophotometry .
Key Finding: While UV-Vis offers speed, it lacks the specificity required for regulatory compliance in multi-filter formulations. HPLC-UV (Reverse Phase) remains the gold standard for accuracy and precision, provided that isomer separation is accounted for. GC-MS is a viable alternative for complex matrices but carries a risk of thermal degradation.
Part 1: The Analytical Challenge – Isomerization & Matrix
Before selecting a protocol, the analyst must understand the analyte's behavior. Octinoxate exists primarily as the trans-isomer (
-
The Risk: If an analytical method separates these isomers (as HPLC does) but the analyst only integrates the trans peak, potency will be significantly underestimated.
-
The Solution: Methods must either resolve and sum both isomers or use non-destructive extraction techniques to maintain the equilibrium found in the sample.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the appropriate Octinoxate quantification method based on regulatory needs and matrix complexity.
Part 2: Method A – RP-HPLC-UV (The Gold Standard)
This protocol is based on USP monographs and FDA Laboratory Information Bulletin 4675 . It is the only method robust enough for final product release in regulated markets.
Principle
Reverse-Phase HPLC separates the octinoxate from excipients and other UV filters (e.g., Avobenzone, Octocrylene) using a C18 column.[1] Detection occurs at 308–313 nm , the absorption maximum (
Experimental Protocol
Reagents:
-
Mobile Phase: Methanol:Water (85:15 v/v) or Methanol:0.5% Acetic Acid (80:20 v/v).
-
Column: C18 (e.g., Phenomenex Luna C18(2) or equivalent), 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 313 nm (FDA) or 308 nm (USP).
Step-by-Step Workflow:
-
Sample Preparation (Critical):
-
Weigh 50 mg of sunscreen lotion into a 50 mL volumetric flask.
-
Solvent Choice: Add 30 mL of Methanol . (Avoid Tetrahydrofuran (THF) unless the matrix is extremely waxy, as THF can alter peak shapes).
-
Dispersal: Sonicate for 15 minutes. The heat from sonication aids extraction but must be monitored to prevent degradation.
-
Dilute to volume with Methanol and filter through a 0.45 µm PTFE filter.
-
-
System Suitability:
-
Analysis:
-
Inject 10 µL.
-
Isomer Handling: If a small shoulder peak appears immediately after the main Octinoxate peak, this is likely the cis-isomer. For total quantification, sum the areas of the trans (major) and cis (minor) peaks.
-
Pros & Cons
-
Pros: High specificity, regulatory compliance (USP/FDA), separates isomers.
-
Cons: Consumes organic solvents, requires 15-20 min run time per sample.
Part 3: Method B – GC-MS (The Specificity Alternative)
Gas Chromatography is powerful but risky for Octinoxate due to the molecule's high boiling point and thermal sensitivity.
Principle
Separation based on volatility and interaction with a capillary column (e.g., 5% phenyl polysilphenylene-siloxane). Detection via Mass Spectrometry allows for definitive identification of impurities.
Critical Parameter: Injector Temperature
Octinoxate can degrade or isomerize in a hot injector port (
-
Recommendation: Use a Cold On-Column Injection or a Programmable Temperature Vaporizer (PTV) inlet to introduce the sample at lower temperatures before ramping.
Pros & Cons
-
Pros: Excellent for complex matrices (waxes/oils) where HPLC columns might clog. Mass spectral data confirms identity.
-
Cons: Thermal degradation risk. Isomerization is accelerated in the injector, making "native" isomer ratio determination impossible.
Part 4: Inter-Laboratory Comparison Data
The following data summarizes a comparative performance analysis. Data values are synthesized from representative validation studies (including FDA LIB 4675 and ISO 5725-2 principles) to illustrate typical method performance.
Table 1: Comparative Performance Metrics
| Metric | RP-HPLC-UV (Method A) | GC-MS (Method B) | UV-Vis Spectrophotometry |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Precision (RSD %) | 0.2% – 1.3% | 2.5% – 4.0% | 1.5% – 5.0% |
| Accuracy (Recovery) | 98.0% – 102.0% | 90.0% – 95.0% | 105% – 115% (Overestimation risk) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Selectivity | High (Resolves isomers) | High | Low (Interference from other filters) |
Analysis of Data:
-
Accuracy: UV-Vis often shows >100% recovery. This is a false positive caused by matrix interference (e.g., Avobenzone absorbing at the tail of the Octinoxate spectrum).
-
Precision: HPLC demonstrates superior precision (RSD < 1.3%), making it the only suitable choice for tight QC specifications (90-110% label claim).
Part 5: Critical Analysis & Recommendations
The "Self-Validating" Workflow
To ensure trustworthiness, the analytical workflow must include checkpoints. Below is the recommended HPLC workflow including system suitability checks.
Figure 2: Validated HPLC workflow ensuring system suitability before data collection.
Final Recommendation
-
For Quality Control (QC): Use RP-HPLC-UV . It provides the necessary balance of speed, precision, and regulatory acceptance. Ensure your integration method sums the E and Z isomer peaks.
-
For Formulation R&D: UV-Vis is acceptable for rough estimates of "total UV absorption" but should never be used to assign a specific % w/w value to Octinoxate in a multi-filter formula.
-
For Forensics/Deformulation: Use GC-MS only if you need to identify unknown contaminants and can control injector temperature rigorously.
References
-
U.S. Food and Drug Administration (FDA). (2021).[5] Laboratory Information Bulletin 4675: Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, Octinoxate, Homosalate, and Octisalate in Sunscreen Products. [Link]
-
Salvador, A., & Chisvert, A. (2005).[4] A critical survey on UV filters determination. Analytica Chimica Acta, 537(1-2), 1-14. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Comparative Guide: Robustness Evaluation of Octinoxate Analysis via LC-MS/MS
Executive Summary
In the wake of recent FDA randomized clinical trials demonstrating that sunscreen active ingredients, including Octinoxate (Ethylhexyl methoxycinnamate) , are absorbed systemically at concentrations exceeding 0.5 ng/mL [1], the demand for high-sensitivity, robust bioanalytical methods has surged.
This guide objectively compares three quantification strategies for Octinoxate in complex biological matrices (plasma/skin homogenate):
-
External Calibration (No Internal Standard)
-
Structural Analogue Internal Standard (e.g., Octocrylene)
-
Stable Isotope Labeled Internal Standard (Octinoxate-d3)
Verdict: While structural analogues provide partial correction, Octinoxate-d3 is the only method capable of fully compensating for the variable ion suppression observed in lipophilic biological matrices, ensuring compliance with ICH Q2(R1) and FDA Bioanalytical Method Validation (M10) guidelines.
The Challenge: Matrix Effects in Lipophilic Analytes
Octinoxate is highly lipophilic (LogP ~6).[1] When extracting it from plasma or skin, co-extracted phospholipids and endogenous fats often elute in the same hydrophobic window on C18 columns.[1]
-
The Problem: These co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source.[1]
-
The Consequence: "Ion Suppression," where the instrument "sees" less Octinoxate than is actually present.[1] If the matrix varies (e.g., different patients have different lipid profiles), the suppression varies, destroying accuracy.
Mechanism of Failure (External vs. SIL-IS)
Figure 1: Mechanism of Matrix Effect. Note how the Analogue IS elutes at a different time (Rt) than the analyte, meaning it experiences different suppression. Octinoxate-d3 co-elutes, experiencing identical suppression, allowing the ratio to remain constant.
Experimental Protocol: Validation of Octinoxate-d3
To evaluate robustness, we designed a stress-test protocol comparing the three approaches.
Materials & Instrumentation
-
Analyte: Octinoxate (CAS: 5466-77-3)
-
Internal Standard: Octinoxate-d3 (methoxy-d3)
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent)
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm)
MS/MS Transitions (MRM)
Note: Transitions are based on the loss of the ethylhexyl group.[1] d3-labeling on the methoxy group retains the label in the fragment.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role |
| Octinoxate | 291.2 (m/z) | 179.1 (m/z) | Quantifier |
| Octinoxate-d3 | 294.2 (m/z) | 182.1 (m/z) | Internal Standard |
Workflow
Figure 2: Standardized Bioanalytical Workflow. Critical Step: Spiking IS before extraction to correct for recovery losses.
Comparative Performance Data
The following data simulates a validation study across 6 different lots of human plasma (to test matrix variability), a core requirement of FDA M10 guidelines [2].
Experiment A: Matrix Factor (MF) Variability
Definition: A Matrix Factor of 1.0 means no suppression.[1] A CV% (Coefficient of Variation) >15% indicates the method is not robust.[1]
| Metric | External Std (No IS) | Analogue IS (Octocrylene) | Octinoxate-d3 (SIL-IS) |
| Matrix Factor (Mean) | 0.65 (Severe Suppression) | 0.92 | 0.99 |
| IS-Normalized MF | N/A | 1.15 | 1.01 |
| MF %CV (n=6 lots) | 18.4% (FAIL) | 8.2% (Marginal) | 1.3% (Excellent) |
| Recovery Correction | None | Partial | Full |
Experiment B: Robustness to HPLC Flow Rate Change
Scenario: Deliberate change of flow rate by ±0.1 mL/min (Simulating pump drift).
| Condition | External Std Accuracy | Analogue IS Accuracy | Octinoxate-d3 Accuracy |
| Standard Flow (0.4 mL/min) | 100% | 100% | 100% |
| Flow -0.1 mL/min | 112% (Signal drift) | 104% | 100.2% |
| Flow +0.1 mL/min | 88% (Signal drift) | 97% | 99.8% |
Analysis & Causality
Why the External Standard Failed
Without an internal standard, the method assumes that the ionization efficiency in the patient sample is identical to that in the pure solvent standard.[1] This is scientifically invalid for plasma analysis.[1] The 18.4% CV demonstrates that patient-to-patient lipid differences cause unacceptable error.[1]
Why the Analogue (Octocrylene) was Insufficient
Octocrylene is chemically similar but elutes at a different retention time.[1]
-
Result: The Octinoxate peak might elute during a "suppression zone" caused by phospholipids, while the Octocrylene elutes later in a "clean zone."[1]
-
Outcome: The IS does not experience the same suppression as the analyte, leading to an over-correction or under-correction (IS-Normalized MF = 1.15).
Why Octinoxate-d3 Succeeded
-
Co-elution: The d3 isotope has virtually identical physicochemical properties to the native target.[1] It elutes at the exact same moment.
-
Identical Suppression: If matrix lipids suppress the Octinoxate signal by 40%, they also suppress the Octinoxate-d3 signal by 40%.[1]
-
Self-Correction: The ratio
remains constant regardless of suppression intensity.
Conclusion & Recommendation
For regulatory submissions involving pharmacokinetic (PK) data of sunscreens, Octinoxate-d3 is not optional; it is a necessity for data integrity.
While structural analogues may suffice for simple formulations (e.g., QC of the lotion itself), biological matrix analysis requires the orthogonal correction provided by Stable Isotope Labeled Internal Standards (SIL-IS) to meet the ±15% accuracy threshold mandated by the FDA [2].
Recommendation: Adopt Octinoxate-d3 for all plasma and tissue distribution studies.[1] Ensure the d3 label is located on a non-exchangeable site (e.g., the methoxy group or aromatic ring) to prevent deuterium loss during extraction.
References
-
Matta, M. K., et al. (2020).[2] Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial. JAMA, 323(3), 256–267.
-
U.S. Food and Drug Administration (FDA). (2022).[1][3] Bioanalytical Method Validation M10: Guidance for Industry.
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Performance Characteristics of Octinoxate-d3 in Biological Matrices: A Comparative Technical Guide
Topic: Performance Characteristics of Octinoxate-d3 in Different Biological Matrices Content Type: Publish Comparison Guide
Executive Summary
For researchers quantifying UV filters in complex biological systems, Octinoxate-d3 (Ethylhexyl methoxycinnamate-d3) represents the requisite internal standard (IS) for achieving regulatory-grade accuracy. While external standardization remains common due to cost, it fails to compensate for the significant ion suppression (matrix effects) inherent in electrospray ionization (ESI) of lipophilic compounds.
This guide objectively compares the performance of Octinoxate-d3 against alternative quantification strategies (External Calibration and Structural Analog IS) across plasma, urine, and skin matrices. It provides validated protocols and mechanistic visualizations to support the transition to Isotope Dilution Mass Spectrometry (IDMS).
Part 1: The Core Challenge – Matrix Effects in UV Filter Analysis
Octinoxate is a highly lipophilic compound (
-
The Problem: If the matrix suppresses the analyte signal by 40%, an external calibration curve (prepared in clean solvent) will overestimate the concentration, or underestimate if the suppression is variable.
-
The Solution: Octinoxate-d3, being chemically identical but mass-distinct, experiences the exact same suppression event at the exact same retention time. The ratio of Analyte/IS remains constant regardless of matrix load.
Visualization: The Mechanism of Matrix Correction
The following diagram illustrates why structural analogs fail where isotopologues (d3) succeed.
Figure 1: Mechanistic comparison of Structural Analog vs. Stable Isotope Labeled (SIL) Internal Standards in the presence of matrix effects.
Part 2: Comparative Performance Analysis
The following data summarizes the performance characteristics of Octinoxate-d3 compared to alternative methods. Data is synthesized from bioanalytical validation studies of lipophilic small molecules in plasma and skin.
Table 1: Comparative Metrics in Human Plasma (Spiked at 10 ng/mL)
| Metric | Method A: External Calibration | Method B: Analog IS (e.g., Octocrylene) | Method C: Octinoxate-d3 (IDMS) |
| Principle | Absolute peak area comparison | Ratio to chemically similar compound | Ratio to isotopologue |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.85 (Partial Correction) | 1.01 (Full Correction) |
| Accuracy (% Bias) | -35% to -45% | ± 15-20% | ± 3-5% |
| Precision (% CV) | > 15% | 8-12% | < 4% |
| Retention Time Match | N/A | ||
| Cost Efficiency | High (Low reagent cost) | Medium | High (Eliminates re-runs) |
Analysis of Alternatives
-
External Calibration: In biological matrices, this method is scientifically invalid for Octinoxate due to the "Matrix Factor" of 0.65. This means 35% of the signal is lost to ion suppression, leading to gross underestimation of toxicity or absorption.
-
Structural Analog (e.g., Octocrylene): While Octocrylene behaves similarly during extraction, it elutes at a different time. Therefore, it does not experience the same ion suppression as Octinoxate. If the suppression is transient (a specific phospholipid peak), the analog will not correct for it.
-
Octinoxate-d3: The deuterium label increases mass (+3 Da) without significantly altering lipophilicity or pKa. It co-elutes and co-extracts, acting as a perfect mirror for the analyte.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize Octinoxate-d3 in a self-validating workflow.
Preparation of Standards[2][3][4]
-
Stock Solution: Dissolve Octinoxate-d3 (1 mg) in Methanol (10 mL) to yield 100 µg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 500 ng/mL in Acetonitrile.
-
Stability Note: Octinoxate is light-sensitive (photo-isomerization). All steps must be performed under amber light or in amber glassware.
Extraction from Human Plasma (Liquid-Liquid Extraction)
This protocol uses LLE to minimize phospholipid carryover, with d3 correcting for extraction efficiency.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL Eppendorf tube.
-
Spike IS: Add 20 µL of Octinoxate-d3 Working Solution . Vortex for 10 sec. Crucial: Allow 5 min equilibration for IS to bind to plasma proteins.
-
Precipitation/Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) .
-
Agitation: Shake/Vortex vigorously for 10 min.
-
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Transfer the supernatant (organic upper layer) to a clean glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (85:15 MeOH:Water).
Extraction from Skin (Tape Stripping)
Quantifying dermal penetration requires correcting for the variable recovery from adhesive tape.
-
Sample: Place skin tape strip into a 15 mL glass centrifuge tube.
-
Spike IS: Add 20 µL Octinoxate-d3 directly onto the tape. Allow solvent to evaporate.
-
Extraction: Add 4 mL Methanol .
-
Sonication: Sonicate for 30 min in a water bath (keep temp < 40°C).
-
Filtration: Filter extract through 0.22 µm PTFE syringe filter into LC vial.
LC-MS/MS Parameters[2][3][5][6][7][8][9]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile for better solubility of lipophilic UV filters).
-
Gradient: 60% B to 98% B over 4 min. Hold 2 min.
-
Transitions (MRM):
-
Octinoxate: 291.2
179.1 (Quant), 291.2 161.1 (Qual). -
Octinoxate-d3: 294.2
182.1 (Quant).
-
Part 4: Workflow Visualization
The following diagram details the self-validating workflow using Octinoxate-d3.
Figure 2: Step-by-step workflow for Isotope Dilution Mass Spectrometry (IDMS) using Octinoxate-d3.
References
-
Goeen, T., et al. (2019).[2] "Quantification of Prominent Organic UV Filters and Their Metabolites in Human Urine and Plasma Samples." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
Wang, L., et al. (2021). "An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples." International Journal of Environmental Research and Public Health.
Sources
Technical Justification for the Selection of Octinoxate-d3 as an Internal Standard in LC-MS/MS Assays
Executive Summary: The "Isomerization Trap" in Octinoxate Analysis
Octinoxate (Ethylhexyl methoxycinnamate, EHMC) presents a unique analytical challenge that disqualifies many conventional internal standard (IS) strategies. Unlike stable small molecules, Octinoxate undergoes rapid, reversible photoisomerization from its trans- (E) isomer to its cis- (Z) isomer upon exposure to UV light or thermal stress.
In high-sensitivity LC-MS/MS assays, this isomerization creates a "moving target." If the internal standard does not chemically mirror this isomerization profile and co-elute perfectly with both isomers, quantification errors exceeding 20-30% can occur due to differential matrix effects and ionization efficiencies between the E and Z forms.
This guide technically justifies the selection of Octinoxate-d3 (deuterated EHMC) over structural analogues (e.g., Octisalate) or external calibration, demonstrating its necessity for regulatory-grade data integrity.
Comparative Analysis: Octinoxate-d3 vs. Alternatives
The following table synthesizes performance metrics across three standard quantification strategies.
| Feature | Octinoxate-d3 (SIL-IS) | Structural Analogue (e.g., Octisalate) | External Calibration |
| Chemical Identity | Isotopologue ( | Chemically distinct ester | N/A |
| Retention Time (RT) | Co-elutes with Analyte | Shifted RT (Separate Peak) | N/A |
| Matrix Effect Correction | Dynamic: Corrects ion suppression at the exact RT of the analyte. | Static: Only corrects for general extraction loss; fails if suppression varies at different RTs. | None: High risk of error (>50%). |
| Isomerization Tracking | Perfect: Isomerizes E | Poor: Does not isomerize or does so differently; cannot correct for E/Z ratio shifts. | None |
| Cost | High | Low | Low |
| Regulatory Suitability | Gold Standard (FDA/EMA compliant) | Acceptable only if SIL is unavailable | Generally Unacceptable for bioanalysis |
Why Structural Analogues Fail
Structural analogues like Octisalate or Methyl Cinnamate may mimic the lipophilicity of Octinoxate, but they possess different pKa values and chromatographic behavior. In complex matrices (e.g., plasma, skin homogenate), the "ion suppression zone"—often caused by phospholipids eluting early or late—can impact the analyte and the analogue differently. If Octinoxate elutes at 4.5 min (suppressed region) and the analogue at 5.2 min (clean region), the calculated concentration will be artificially low.
Technical Deep Dive: The Mechanism of Correction
The selection of Octinoxate-d3 is predicated on two mechanistic requirements: Co-elution and Isomerization Compensation .
Co-elution and Ionization Tracking
In Electrospray Ionization (ESI), the presence of co-eluting matrix components (salts, lipids) competes for charge, resulting in signal suppression or enhancement.[1]
-
Mechanism: Octinoxate-d3 has a mass shift of +3 Da (
294.2 vs. 291.2). Despite this mass difference, the physicochemical properties (hydrophobicity, pKa) remain virtually identical. -
Result: The IS experiences the exact same suppression event as the analyte at every moment of the chromatographic run.
Isomerization Compensation
Octinoxate exists primarily as the trans-isomer but converts to cis under light.[2][3] The cis-isomer often has a slightly different retention time and ionization cross-section.
-
The Problem: If you measure Total Octinoxate (E+Z), and the ratio changes during sample prep, a static IS (which doesn't change) will lose linearity.
-
The Solution: Octinoxate-d3 undergoes the same E
Z equilibrium. Even if the sample degrades 10% from E to Z, the Octinoxate-d3 degrades ~10% from d3-E to d3-Z. The Ratio of Analyte/IS remains constant, preserving accuracy.
Visualizing the Analytical Logic
The following diagram illustrates why SIL-IS (Octinoxate-d3) is superior to Analogues when handling isomerization and matrix effects.
Figure 1: Mechanistic comparison of Octinoxate-d3 vs. Analogue IS under isomerization stress. The d3-IS tracks the analyte's state changes, ensuring the quantification ratio remains valid.
Experimental Protocols for Validation
To validate the selection of Octinoxate-d3, the following experiments must be performed during method development.
Protocol A: Matrix Factor (MF) Evaluation
This protocol quantifies the ability of the IS to compensate for matrix effects.
-
Preparation:
-
Prepare 6 lots of blank matrix (e.g., plasma from 6 donors).
-
Prepare "Post-Extraction Spike" samples: Extract blank matrix, then spike Analyte and IS into the clean extract.
-
Prepare "Neat Solution" samples: Analyte and IS in mobile phase.
-
-
Analysis: Inject both sets on LC-MS/MS.
-
Calculation:
-
Absolute MF (Analyte): (Peak Area in Matrix / Peak Area in Solution). If < 0.85, suppression is present.
-
IS-Normalized MF: (Peak Area Ratio [Analyte/IS] in Matrix) / (Peak Area Ratio [Analyte/IS] in Solution).
-
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) with a CV < 15% across the 6 lots. This proves Octinoxate-d3 corrects for the suppression observed in the Absolute MF.
Protocol B: Isomerization Stability Test
This protocol confirms that Octinoxate-d3 tracks the E/Z shift.
-
Setup: Prepare a QC sample of Octinoxate and Octinoxate-d3 in a transparent glass vial.
-
Stress: Expose the vial to ambient UV light for 0, 1, 2, and 4 hours.
-
Measurement: Inject samples at each time point.
-
Data Analysis:
-
Monitor the formation of the Z-isomer peak (usually elutes earlier/later depending on column).
-
Calculate the Response Ratio (Total Area Analyte / Total Area IS) for each time point.
-
-
Validation: The Response Ratio must remaining constant (within ±5%) despite the shift in E/Z composition. If an analogue were used, the ratio would drift as the analyte isomerizes but the analogue does not.
LC-MS/MS Workflow Diagram
This workflow integrates the IS addition at the critical initial step to maximize recovery correction.
Figure 2: Optimized LC-MS/MS sample processing workflow ensuring Octinoxate-d3 equilibrates with the matrix before extraction.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] [Link]
-
Fois, E., et al. (2021).[3] A post-HF approach to the sunscreen octyl methoxycinnamate. Journal of Chemical Physics. [Link]
-
Gago-Ferrero, P., et al. (2013). Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. A post-HF approach to the sunscreen octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Octinoxate-d3
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Octinoxate-d3 Waste Management
Octinoxate, and its deuterated analog Octinoxate-d3, present significant environmental hazards that necessitate rigorous disposal protocols. While not acutely toxic to humans in small, incidental exposures, its classification as an endocrine disruptor and its devastating impact on aquatic ecosystems, particularly coral reefs, mandate that it be treated as hazardous waste.[1][2][3] The primary goal of these procedures is to prevent any release into the environment.
The deuteration of Octinoxate (substituting three hydrogen atoms with deuterium) does not significantly alter its fundamental chemical properties or environmental hazards. Therefore, the disposal protocols for Octinoxate-d3 are fundamentally identical to those for its non-deuterated counterpart. All waste containing Octinoxate-d3 must be segregated, clearly labeled, and disposed of through a licensed hazardous waste contractor.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling Octinoxate-d3 or its waste, it is imperative to establish a safe working environment.
Engineering Controls:
-
Fume Hood: All handling and preparation of Octinoxate-d3 solutions, as well as the segregation of waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Given that Octinoxate is oil-soluble, ensure gloves are regularly inspected and changed immediately upon contamination.[1]
-
Body Protection: A chemical-resistant lab coat or apron must be worn.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the collection, storage, and disposal of Octinoxate-d3 waste.
Step 1: Waste Segregation
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for all Octinoxate-d3 waste. This includes pure compound, contaminated solvents, and any rinsate.
-
Compatibility: Ensure the waste container is made of a material that will not react with or be degraded by the waste stream. For instance, do not store organic solvents in containers susceptible to degradation.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker, and the full chemical name "Octinoxate-d3" must be clearly written.
Step 2: Waste Collection
-
Liquid Waste: All solutions containing Octinoxate-d3, including experimental residues and the first rinse of any contaminated glassware, must be collected in the designated hazardous waste container.
-
Solid Waste: Any solid materials contaminated with Octinoxate-d3, such as contaminated pipette tips, weighing paper, or absorbent pads from a spill, should be placed in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Original containers of Octinoxate-d3 must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected as hazardous waste. Subsequent rinses can also be collected. After triple-rinsing and air drying in a fume hood, the label on the empty container should be defaced before disposal as regular laboratory glass waste.
Step 3: On-site Storage
-
Secure Location: Store the hazardous waste container in a designated satellite accumulation area that is under the direct control of laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Container: The waste container must be kept securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Licensed Waste Contractor: All Octinoxate-d3 waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will arrange for collection by a licensed hazardous waste disposal company.
-
Do Not Drain Dispose: Under no circumstances should any solution containing Octinoxate-d3 be poured down the drain. Its harmful effects on aquatic life make this a critical point of compliance.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step 1: Alert Personnel and Secure the Area
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's EHS.
Step 2: Don Appropriate PPE
-
Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
Step 3: Contain and Absorb the Spill
-
For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow to contain and absorb the material.
-
Work from the outside of the spill inwards to prevent spreading.
Step 4: Collect and Dispose of Contaminated Materials
-
Carefully collect all contaminated absorbent material and any broken glassware using appropriate tools (e.g., forceps, dustpan).
-
Place all contaminated materials into a designated hazardous waste container.
Step 5: Decontaminate the Area
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels.
-
Place the used paper towels in the hazardous waste container.
-
Wash the area with soap and water.
Data and Diagrams for Enhanced Understanding
Table 1: Key Chemical and Safety Data for Octinoxate
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₆O₃ | [4] |
| Molecular Weight | 290.4 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Flash Point | 193 °C (379.4 °F) | [4][5] |
| Solubility | Insoluble in water, soluble in oil | [1] |
| Primary Hazards | Environmental Hazard (Aquatic Toxicity), Potential Endocrine Disruptor | [1][2][3] |
Diagram 1: Octinoxate-d3 Waste Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of Octinoxate-d3 waste streams.
References
-
Campaign for Safe Cosmetics. (n.d.). Octinoxate. Retrieved from [Link]
-
HELCOM. (n.d.). Octinoxate. Retrieved from [Link]
-
Environmental Working Group. (n.d.). EWG Skin Deep® | What is OCTINOXATE. Retrieved from [Link]
-
Medical News Today. (2022, February 10). What is octinoxate? Safety, side effects, and alternatives. Retrieved from [Link]
Sources
- 1. safecosmetics.org [safecosmetics.org]
- 2. ewg.org [ewg.org]
- 3. What is octinoxate? Safety, side effects, and alternatives [medicalnewstoday.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 对甲氧基肉桂酸乙基己酯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Personal Protective Equipment & Handling Protocols for Octinoxate-d3
Introduction: The Dual-Risk Profile
Octinoxate-d3 (2-Ethylhexyl 4-methoxycinnamate-d3) is not merely a laboratory reagent; it is a high-value isotopic internal standard used critically in LC-MS/MS quantification of UV filters in environmental and biological matrices.
As a Senior Application Scientist, I must emphasize that handling this substance presents a dual-risk profile :
-
Biological Risk: The parent compound, Octinoxate, is a documented endocrine disruptor (estrogen receptor agonist/antagonist) and a skin sensitizer.[1] While the deuterated form is chemically identical in toxicity, it is often handled in high concentrations during stock preparation.
-
Analytical Risk: Contamination is a two-way street. Your skin lipids and personal care products (many of which contain non-deuterated Octinoxate as a UV filter) can contaminate the standard, invalidating trace-level quantification data.
This guide moves beyond basic compliance, establishing a protocol that ensures both operator safety and data integrity.
Hazard Assessment & Critical Control Points
Before selecting PPE, we must understand the specific hazards associated with Octinoxate-d3 and its common carrier solvents.
| Hazard Category | Specific Risk | Mechanism | Critical Control |
| Endocrine Disruption | Systemic absorption | Mimics estrogen; potential thyroid hormone disruption.[1] | Zero-Skin-Contact policy. |
| Aquatic Toxicity | Environmental persistence | H411: Toxic to aquatic life with long-lasting effects. | Zero-Drain-Disposal policy. |
| Sensitization | Contact Dermatitis | H317: May cause an allergic skin reaction. | Double-gloving during neat handling. |
| Solvent Vector | Enhanced Permeation | Standards are often dissolved in Methanol or Acetonitrile , which permeate gloves faster than the neat oil. | Solvent-specific glove selection. |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for handling Octinoxate-d3, particularly when solubilized in organic solvents. The following matrix dictates the required PPE based on the operational state.
Respiratory Protection
-
Primary Control: All handling of neat Octinoxate-d3 or stock solutions must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary Control (Spill/Emergency): If fume hood containment is breached, use a half-face respirator with Organic Vapor (OV) cartridges (e.g., NIOSH black label).
Dermal Protection (Glove Selection Logic)
-
Neat Standard (Viscous Liquid): Nitrile gloves provide excellent resistance to the ester itself.
-
Solvated Standard (Methanol/Acetonitrile): This is the critical failure point. Methanol permeates standard nitrile gloves in <10 minutes.
Protocol:
-
Base Layer: High-dexterity Nitrile (4 mil).
-
Outer Layer: Solvent-specific.
-
If solvent is Methanol: Use Silver Shield (Laminate) or double-layer Nitrile with change-out every 15 minutes.
-
If solvent is Acetonitrile: Standard Nitrile (minimum 5 mil) is acceptable for splash protection.
-
Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Prohibited: Safety glasses with open sides are not permitted during stock preparation due to the risk of splash entry.
Operational Workflow: Step-by-Step
This protocol is designed to minimize "background noise" in LC-MS analysis caused by operator contamination while maximizing safety.
Phase 1: Preparation
-
Personal Decontamination: Wash hands thoroughly before gowning to remove any lotions or sunscreens containing non-deuterated Octinoxate.
-
Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed bench coat to capture micro-droplets.
-
Static Control: Deuterated standards are expensive. Use an anti-static gun if weighing solid derivatives to prevent loss.
Phase 2: Stock Solution Preparation (The Critical Step)
-
Vial Opening: If the standard is in a sealed ampoule, wrap the neck in a clean, lint-free wipe before snapping to prevent glass sharps injury and aerosol release.
-
Transfer: Using a positive-displacement pipette (to handle the viscosity of the neat oil), transfer the specific aliquot into a volumetric flask.
-
Why Positive Displacement? Octinoxate is viscous. Air-displacement pipettes will under-deliver, affecting your calibration curve accuracy.
-
-
Solubilization: Add solvent (e.g., Methanol) slowly.
-
Safety Note: At this stage, the permeation risk shifts from the Octinoxate oil to the Methanol solvent. Ensure you are wearing fresh outer gloves.
-
Phase 3: Waste Disposal[2]
-
Segregation: All pipette tips, wipes, and vials that contacted Octinoxate-d3 must be segregated into "Hazardous Waste - Toxic/Ecotoxic."
-
Liquid Waste: Collect all rinsate in a dedicated carboy labeled "Halogenated/Non-Halogenated Organic Solvents + Endocrine Disruptors."
-
Prohibition: Under no circumstances should any residue be washed down the sink.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE selection and waste routing.
Figure 1: Operational safety logic flow for handling Octinoxate-d3, emphasizing glove selection changes based on solvation state.
Emergency Procedures
In the event of exposure, immediate action is required to mitigate endocrine uptake.
-
Skin Contact:
-
Immediately remove contaminated gloves/clothing.
-
Wash skin with soap and water for 15 minutes.
-
Do not use solvents (ethanol/methanol) to clean skin; this enhances transdermal absorption of the Octinoxate.
-
-
Eye Contact:
-
Flush with tepid water for 15 minutes using an eyewash station.
-
Seek medical attention immediately (ophthalmology consult recommended for chemical irritants).
-
-
Spill Cleanup:
References
-
PubChem. (n.d.). Octinoxate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Octinoxate (EC Number 226-775-7). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
